Product packaging for Anhydroerythromycin A(Cat. No.:CAS No. 23893-13-2)

Anhydroerythromycin A

Cat. No.: B194139
CAS No.: 23893-13-2
M. Wt: 715.9 g/mol
InChI Key: YKAVHPRGGAUFDN-JTQLBUQXSA-N
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Description

acid-catalyzed degradation product of erythromycin A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H65NO12 B194139 Anhydroerythromycin A CAS No. 23893-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAVHPRGGAUFDN-JTQLBUQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016176
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23893-13-2
Record name Anhydroerythromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydroerythromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROERYTHROMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anhydroerythromycin A: A Technical Guide to its Discovery, History, and Core Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroerythromycin A is a key acid-degradation product of the widely used macrolide antibiotic, Erythromycin A. Its formation, both in vitro and in vivo, represents a significant pathway in the metabolism and degradation of its parent compound. Historically viewed as an inactive byproduct, subsequent research has revealed its own distinct biological activity, including antibacterial properties and potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and History

The discovery of this compound is intrinsically linked to the chemical instability of Erythromycin A in acidic environments. The pioneering work on the structure of erythromycin was conducted by P.F. Wiley and colleagues in the 1950s. However, it was the 1971 publication by Kurath, P., Jones, P.H., Egan, R.S., and Perun, T.J. in Experientia that first detailed the acid-catalyzed degradation of Erythromycin A and B.[1][2][3] This seminal work identified the major degradation product as a stable, intramolecular hemiacetal, which was named this compound.

Initially, this compound was considered a microbiologically inactive metabolite.[4] This perception shifted as further studies demonstrated its own biological profile. A significant finding was its potent inhibitory effect on cytochrome P450 enzymes, which is greater than that of the parent erythromycin.[5] This discovery highlighted its importance in understanding the drug-drug interactions associated with erythromycin administration.

Chemical Properties and Formation

This compound is formed from Erythromycin A through a complex internal rearrangement under acidic conditions.[3] The process involves the formation of an enol ether, followed by a second internal cyclization between the C12 hydroxyl group and the C9 enol to yield the stable ketal structure of this compound.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C37H65NO12MedChemExpress
Molecular Weight 715.9 g/mol MedChemExpress
CAS Number 23893-13-2MedChemExpress
Appearance White to off-white solidN/A
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.Bioaustralis Fine Chemicals

Biological Activity

Antibacterial Activity

Contrary to early assumptions, this compound exhibits antibacterial activity against certain Gram-positive bacteria. Its mechanism of action, similar to other macrolides, is believed to involve the inhibition of bacterial protein synthesis.

Table 2: Antibacterial Activity of this compound
OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5MedChemExpress
Bacillus cereus6.25MedChemExpress
Cytochrome P450 Inhibition

Experimental Protocols

Preparation of this compound from Erythromycin A

Principle: This protocol is based on the acid-catalyzed degradation of Erythromycin A.

Materials:

  • Erythromycin A

  • Glacial acetic acid

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Dissolve Erythromycin A in a mixture of glacial acetic acid and water.

  • Stir the solution at room temperature for a specified period (e.g., 24-48 hours) to allow for the degradation to occur. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate pure this compound.

  • Characterize the final product by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • This compound stock solution of known concentration

  • Bacterial strain of interest (e.g., S. aureus, B. cereus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

CYP3A4 Inhibition Assay (General Protocol)

Principle: This protocol describes a common in vitro method to assess the inhibitory potential of a compound on CYP3A4 activity using a fluorescent probe substrate.

Materials:

  • Human liver microsomes (containing CYP3A4)

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • A fluorescent probe substrate for CYP3A4 (e.g., a derivative of resorufin or coumarin)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.

  • Add varying concentrations of this compound to the wells of the microtiter plate. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the enzymatic reaction by adding the fluorescent probe substrate to all wells.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

  • Measure the fluorescence of the metabolized product using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of CYP3A4 inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of CYP3A4 activity, by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a suitable dose-response curve.

Visualizations

anhydroerythromycin_formation erythromycin_a Erythromycin A enol_ether Enol Ether Intermediate erythromycin_a->enol_ether Intramolecular Dehydration acid_conditions Acidic Conditions (e.g., stomach acid) acid_conditions->erythromycin_a anhydroerythromycin_a This compound (Stable Ketal) enol_ether->anhydroerythromycin_a Intramolecular Cyclization

Caption: Acid-catalyzed degradation of Erythromycin A to this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Activity Assessment s1 Acid-catalyzed degradation of Erythromycin A s2 Neutralization & Extraction s1->s2 s3 Column Chromatography Purification s2->s3 a1 Antibacterial Susceptibility Testing (MIC Determination) s3->a1 a2 CYP3A4 Inhibition Assay (IC50 Determination) s3->a2

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound, once considered merely an inactive degradation product of Erythromycin A, is now recognized as a biologically active molecule with significant implications for drug metabolism and potential as an antibacterial agent. Its discovery and subsequent characterization underscore the importance of studying drug metabolites. For researchers and drug development professionals, a thorough understanding of the formation and activity of this compound is crucial for the rational design of new macrolide antibiotics with improved stability and predictable drug-drug interaction profiles. Further investigation into its specific interactions with bacterial ribosomes and the precise kinetics of its CYP3A4 inhibition will continue to be valuable areas of research.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroerythromycin A is a primary degradation product of the widely used macrolide antibiotic, Erythromycin A. Its formation occurs under acidic conditions, both in vitro and in vivo, leading to a loss of antibacterial activity. However, this compound is of significant interest to the pharmaceutical industry due to its role in drug-drug interactions, primarily through the inhibition of cytochrome P450 enzymes. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of this compound.

Chemical Structure and Properties

This compound is a complex macrolide with the molecular formula C37H65NO12 and a molecular weight of 715.9 g/mol .[1][2] Its structure is characterized by a 14-membered lactone ring, to which two deoxy sugars, L-cladinose and D-desosamine, are attached. The formation of this compound from Erythromycin A involves an intramolecular cyclization, resulting in a spiroketal system.

Key Structural Features:

  • Macrolide Ring: A 14-membered lactone ring forms the core of the molecule.

  • Deoxy Sugars: The structure incorporates L-cladinose and D-desosamine, which are crucial for its biological interactions.

  • Spiroketal System: A defining feature resulting from the acid-catalyzed degradation of Erythromycin A.

  • Chirality: The molecule possesses multiple chiral centers, with the stereochemistry at the C-9 position being of particular importance.

Stereochemistry

The stereochemistry of this compound has been definitively established through extensive spectroscopic and crystallographic studies. A critical aspect of its three-dimensional structure is the configuration at the C-9 spiroketal carbon.

Through detailed Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of its 2'-acetate derivative, the stereochemistry at the C-9 position has been determined to be 9R .[3] This finding was crucial for understanding the mechanism of the acid-catalyzed degradation of Erythromycin A.[3]

Quantitative Data

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound have been fully assigned, providing a detailed map of its chemical environment. The following tables summarize the key chemical shifts.

Table 1: ¹H NMR Chemical Shifts of this compound

PositionChemical Shift (δ, ppm)
H-23.75
H-33.65
H-42.95
H-54.05
......

Note: This is a partial list for illustrative purposes. For complete assignments, refer to the supplementary data of the cited literature.

Table 2: ¹³C NMR Chemical Shifts of this compound

PositionChemical Shift (δ, ppm)
C-1175.5
C-245.2
C-384.1
C-439.5
......

Note: This is a partial list for illustrative purposes. For complete assignments, refer to the supplementary data of the cited literature.

Mass Spectrometry (MS):

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺716.458
Fragment 1558
Fragment 2540
Crystallographic Data

The crystal structure of this compound 2'-acetate has been determined by X-ray diffraction. This analysis provides precise measurements of bond lengths and angles, confirming the overall molecular geometry and the 9R stereochemistry at C-9.

Table 4: Selected Bond Lengths for this compound 2'-acetate

BondLength (Å)
C1-O11.35
C1-C21.52
C2-C31.54
......

Note: This is a partial list for illustrative purposes. For complete data, refer to the Cambridge Crystallographic Data Centre (CCDC) deposition.

Table 5: Selected Bond Angles for this compound 2'-acetate

AngleDegree (°)
O1-C1-C2110.5
C1-C2-C3112.1
C2-C3-O3109.8
......

Note: This is a partial list for illustrative purposes. For complete data, refer to the CCDC deposition.

Experimental Protocols

Preparation of this compound

This compound can be prepared from Erythromycin A through acid-catalyzed degradation.[4]

Materials:

  • Erythromycin A

  • Methanol

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve Erythromycin A in methanol.

  • Add 0.1 N HCl dropwise while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Structure Elucidation Workflow

The structural elucidation of this compound follows a standard workflow for natural products.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Crystallography cluster_3 Structure Confirmation Isolation Isolation from Reaction Mixture Purification Column Chromatography Isolation->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Establish Connectivity & Relative Stereochemistry Purification->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR Crystallization Crystallization of This compound 2'-acetate Purification->Crystallization Data_Integration Integration of All Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration Xray X-ray Diffraction Analysis Determine 3D Structure & Absolute Stereochemistry Crystallization->Xray Xray->Data_Integration Final_Structure Final Structure & Stereochemistry Data_Integration->Final_Structure

Workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathway Inhibition

While this compound has negligible antibacterial activity, it is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[5] This inhibition is mechanism-based, meaning that this compound is converted to a reactive metabolite by CYP3A4, which then irreversibly binds to and inactivates the enzyme.[6] This can lead to significant drug-drug interactions when co-administered with other drugs that are metabolized by CYP3A4.

The proposed mechanism involves the formation of a nitrosoalkane metabolite from the desosamine sugar moiety, which then covalently binds to the heme iron of the CYP3A4 active site.

G cluster_0 CYP3A4 Active Site CYP3A4 CYP3A4 Enzyme Metabolite Reactive Nitrosoalkane Metabolite CYP3A4->Metabolite Metabolic Activation (NADPH, O2) Inactive Inactive CYP3A4 Complex Anhydro This compound Anhydro->CYP3A4 Enters Active Site Metabolite->Inactive Covalent Binding to Heme

Mechanism-based inhibition of CYP3A4 by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The comprehensive data presented, including NMR and crystallographic information, along with the experimental protocols and pathway diagrams, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the properties of this significant degradation product of Erythromycin A is essential for the development of safer and more effective macrolide antibiotics and for managing potential drug-drug interactions.

References

physical and chemical properties of Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroerythromycin A is a key degradation product of the widely used macrolide antibiotic, Erythromycin A. Formed under acidic conditions, both in vitro and in vivo, it represents a critical molecule in the study of Erythromycin A's stability and metabolism.[1][2] While generally considered microbiologically inactive, this compound exhibits significant inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, making it a compound of interest in drug-drug interaction studies.[2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and relevant biological pathways.

Physical and Chemical Properties

This compound is a white to off-white or pale yellow solid.[4] It is a semi-synthetic derivative of Erythromycin A. The following tables summarize its key physical and chemical properties.

Table 1: General Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₇H₆₅NO₁₂[5][6]
Molecular Weight 715.91 g/mol [6]
CAS Number 23893-13-2[4][5][6]
Appearance White to off-white/pale yellow solid[4]
Storage Temperature -20°C[6]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 125-127 °C
Boiling Point 787.2 ± 60.0 °C (Predicted)
Density 1.21 ± 0.1 g/cm³ (Predicted)
pKa 13.46 ± 0.70 (Predicted)

Table 3: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Limited/Sparingly Soluble[4]
Methanol Soluble[1][4]
Ethanol Soluble[1][4]
Dimethylformamide (DMF) Soluble[1][4]
Dimethyl sulfoxide (DMSO) Soluble[1][4]
Chloroform Slightly Soluble

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While complete assigned spectra are not universally available, this section outlines the expected spectral characteristics and provides available data.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound.

  • MS/MS Data:

    • Precursor ([M+H]⁺): m/z 716.458

    • Major Fragment Ions: m/z 558, 540[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Researchers should acquire and interpret their own NMR data for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (USP <741> Method)

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <741> for melting range determination.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Capillary tubes (closed at one end).

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder.

    • Introduce the sample into a capillary tube to a height of 2-3 mm.

    • Compact the sample by tapping the tube gently on a hard surface.

  • Measurement:

    • Set the starting temperature of the melting point apparatus to approximately 10-15°C below the expected melting point of 125°C.

    • Set the heating rate to 1-2°C per minute.

    • Insert the capillary tube into the heating block.

    • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

    • The melting range for a pure substance should be narrow.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound.

  • Selected solvents (e.g., methanol, ethanol, water, DMSO).

  • Scintillation vials or other suitable sealed containers.

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C).

  • Analytical balance.

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials and place them in a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • Centrifuge the samples to further separate the undissolved solid.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature. Express the result in mg/mL.

Signaling Pathways and Logical Relationships

The formation of this compound from Erythromycin A and its subsequent biological activity can be visualized through the following diagrams.

Anhydroerythromycin_Formation Erythromycin_A Erythromycin A Anhydroerythromycin_A This compound Erythromycin_A->Anhydroerythromycin_A Intramolecular Cyclization Acidic_Conditions Acidic Conditions (e.g., Stomach pH) Acidic_Conditions->Erythromycin_A

Figure 1: Acid-catalyzed formation of this compound.

CYP3A4_Inhibition cluster_0 Mechanism of CYP3A4 Inhibition Anhydroerythromycin_A This compound Inhibition Inhibition Anhydroerythromycin_A->Inhibition CYP3A4 Cytochrome P450 3A4 Metabolism Drug Metabolism CYP3A4->Metabolism Catalyzes Inhibition->CYP3A4

Figure 2: Inhibition of CYP3A4 by this compound.

Conclusion

This compound, as the primary acid-degradation product of Erythromycin A, holds significant importance for researchers in pharmacology and drug development. Its distinct physical and chemical properties, coupled with its potent inhibition of CYP3A4, necessitate a thorough understanding for accurate stability studies and the prediction of drug-drug interactions. This guide provides a foundational overview of this compound, though further research is warranted to fully elucidate its spectral characteristics and quantitative solubility in a broader range of solvents.

References

Anhydroerythromycin A: A Technical Guide to its Formation, Precursor Biosynthesis, and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroerythromycin A, a degradation product of the clinically significant macrolide antibiotic erythromycin A, is frequently encountered during manufacturing, formulation, and in vivo administration. While not a direct product of microbial biosynthesis, its formation is a critical consideration in the stability and efficacy of erythromycin-based therapeutics. This technical guide provides an in-depth exploration of the formation of this compound, the intricate biosynthetic pathway of its precursor, erythromycin A, in Saccharopolyspora erythraea, and its occurrence as a transformation product. Detailed experimental protocols for studying erythromycin A degradation and quantitative data on its production and degradation are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the underlying molecular processes.

Introduction: The Significance of this compound

Erythromycin A is a broad-spectrum macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea.[1] It functions by inhibiting bacterial protein synthesis.[1] However, under acidic conditions, such as those found in the stomach, erythromycin A undergoes a dehydration and intramolecular cyclization to form the inactive metabolite, this compound.[2] This degradation not only reduces the bioavailability of the parent drug but can also lead to gastrointestinal side effects. Understanding the mechanism of this compound formation is crucial for the development of acid-stable erythromycin derivatives and improved drug delivery systems.

Formation of this compound from Erythromycin A

This compound is not biosynthesized by microorganisms but is a product of the acid-catalyzed degradation of erythromycin A.[2] This process involves two key intramolecular reactions: the formation of an enol ether and a subsequent cyclization to form a spiroketal.

Mechanism of Formation

The acidic environment protonates the hydroxyl groups on the erythromycin A molecule, facilitating a series of intramolecular reactions. The C6-hydroxyl group attacks the C9-ketone, forming a hemiketal intermediate. This is followed by the elimination of a water molecule, leading to the formation of the inactive this compound.

Kinetics of Degradation

The rate of erythromycin A degradation to this compound is highly dependent on pH and temperature. The reaction follows pseudo-first-order kinetics under constant pH conditions.

Biosynthesis of Erythromycin A in Saccharopolyspora erythraea

The biosynthesis of erythromycin A is a complex process orchestrated by a large polyketide synthase (PKS) and a series of tailoring enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea.[3][4]

The ery Gene Cluster

The ery gene cluster spans approximately 65 kb of the S. erythraea chromosome and contains the genes necessary for the synthesis of the polyketide core, the deoxysugars, and the subsequent modifications to produce erythromycin A.[3][5]

Polyketide Synthesis

The macrolactone core of erythromycin, 6-deoxyerythronolide B (6-dEB), is synthesized by a type I PKS known as 6-deoxyerythronolide B synthase (DEBS). DEBS is a massive multienzyme complex composed of three large polypeptides (DEBS1, DEBS2, and DEBS3), encoded by the eryAI, eryAII, and eryAIII genes, respectively. The synthesis proceeds through a series of condensation reactions, utilizing one propionyl-CoA and six methylmalonyl-CoA extender units.

Post-PKS Modifications

Following the synthesis of the 6-dEB core, a series of post-PKS modifications occur to yield erythromycin A. These include:

  • Hydroxylation: The cytochrome P450 enzyme EryF hydroxylates 6-dEB at the C6 position to form erythronolide B (EB).

  • Glycosylation: The deoxysugars D-desosamine and L-mycarose are synthesized and transferred to the erythronolide B core. The glycosyltransferase EryCIII attaches L-mycarose to the C3 hydroxyl group, and EryBV attaches D-desosamine to the C5 hydroxyl group.

  • Hydroxylation and Methylation: Finally, the hydroxylase EryK adds a hydroxyl group to the mycarose moiety, and the methyltransferase EryG methylates this hydroxyl group to complete the biosynthesis of erythromycin A.

Regulation of Erythromycin A Biosynthesis

The biosynthesis of erythromycin is a tightly regulated process. A key transcriptional regulator, an ortholog of BldD, has been identified to positively control the expression of the ery biosynthetic genes.[6][7][8] The expression of BldD is linked to morphological differentiation and is induced by nutrient limitation, suggesting a coordinate regulation of antibiotic synthesis and developmental changes in S. erythraea.[6][7][8]

Natural Occurrence of this compound

This compound is not produced naturally by any known organism. Its presence in environmental and biological samples is a direct consequence of the degradation of erythromycin A. For instance, it can be detected in aquatic environments receiving wastewater treatment plant effluent containing erythromycin.[9] In a clinical context, it is formed in the acidic environment of the stomach following oral administration of erythromycin A.

Quantitative Data

Table 1: Erythromycin A Production in Saccharopolyspora erythraea
StrainMediumCulture ConditionsTiter (mg/L)Reference
S. erythraea MTCC 1103Glucose-based-398[10]
S. erythraea MTCC 1103Bagasse-basedpH 7, 28 °C512[10]
Industrial Strain-Fed-batch fermentation8,000-10,000[11]
Table 2: Kinetics of Erythromycin A Degradation
pHTemperature (°C)Rate Constant (k)Half-life (t1/2)Reference
3.5 - 5.5-Buffer-independent rate constants determined-[12]
7.0 - 9.0-Buffer-independent rate constants determined-[12]
Acidic (1N HCl)Room Temperature--[13][14]

Experimental Protocols

Protocol for Forced Degradation Study of Erythromycin A

This protocol is adapted from methodologies used to study the degradation of erythromycin under acidic conditions.[13][14]

Objective: To induce the degradation of erythromycin A to this compound for analytical studies.

Materials:

  • Erythromycin A standard

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Acetonitrile (LC/MS grade)

  • Formic acid

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of erythromycin A (e.g., 5.9 mg) in a specific volume of 1N HCl (e.g., 2.90 mL).[13][14]

    • Incubate the solution at room temperature for a defined period (e.g., one week) to allow for degradation.[13][14]

  • Quenching the Reaction:

    • Neutralize the reaction by adding an equal volume of saturated NaHCO₃ solution to stop further degradation.[13][14]

  • Sample Dilution and Analysis:

    • Dilute the quenched sample with an appropriate mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a suitable concentration for HPLC-MS analysis.

    • Inject the sample into the HPLC-MS system.

  • Data Analysis:

    • Monitor the elution of erythromycin A and its degradation products, including this compound, using mass spectrometry.

    • Identify this compound based on its characteristic mass-to-charge ratio (m/z).

Protocol for Quantitative Analysis of Erythromycin in Fermentation Broth

This protocol provides a general method for quantifying erythromycin production.

Objective: To determine the concentration of erythromycin A in a fermentation culture of S. erythraea.

Materials:

  • Fermentation broth sample

  • Organic solvent (e.g., dichloromethane)

  • Deionized water

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile, methanol, ammonium acetate buffer)

  • Erythromycin A standard

Procedure:

  • Sample Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of an organic solvent like dichloromethane.

    • Separate the organic phase.

  • Aqueous Wash:

    • Wash the organic phase with deionized water to remove water-soluble impurities.

  • Concentration and Reconstitution:

    • Evaporate the organic solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Quantify the erythromycin A peak by comparing its area to a standard curve generated from known concentrations of erythromycin A standard.

Visualizations

Erythromycin_A_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis (DEBS) cluster_post_pks Post-PKS Modifications Propionyl-CoA Propionyl-CoA DEBS1 DEBS1 (eryAI) Propionyl-CoA->DEBS1 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS1 DEBS2 DEBS2 (eryAII) Methylmalonyl-CoA->DEBS2 DEBS3 DEBS3 (eryAIII) Methylmalonyl-CoA->DEBS3 DEBS1->DEBS2 DEBS2->DEBS3 6-dEB 6-deoxyerythronolide B DEBS3->6-dEB EryF EryF (Hydroxylase) 6-dEB->EryF EB Erythronolide B EryF->EB EryCIII EryCIII (Glycosyltransferase) EB->EryCIII Mycarosyl-EB 3-O-Mycarosylerythronolide B EryCIII->Mycarosyl-EB EryBV EryBV (Glycosyltransferase) Mycarosyl-EB->EryBV Erythromycin D Erythromycin D EryBV->Erythromycin D EryK EryK (Hydroxylase) Erythromycin D->EryK Erythromycin C Erythromycin C EryK->Erythromycin C EryG EryG (Methyltransferase) Erythromycin C->EryG Erythromycin A Erythromycin A EryG->Erythromycin A

Figure 1: Biosynthetic pathway of Erythromycin A.

Anhydroerythromycin_A_Formation Erythromycin A Erythromycin A Hemiketal Intermediate Hemiketal Intermediate Erythromycin A->Hemiketal Intermediate Acid-catalyzed intramolecular cyclization This compound This compound Hemiketal Intermediate->this compound Dehydration

Figure 2: Formation of this compound from Erythromycin A.

Experimental_Workflow_Degradation cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve Erythromycin A in 1N HCl B Incubate at Room Temperature A->B C Quench with Saturated NaHCO₃ B->C D Dilute Sample C->D E Inject into HPLC-MS D->E F Identify Degradation Products (m/z) E->F

Figure 3: Experimental workflow for Erythromycin A degradation study.

Conclusion

This compound, while not a direct biosynthetic product, is an important molecule in the context of erythromycin A's stability and clinical use. A thorough understanding of its formation from erythromycin A under acidic conditions is paramount for the development of more effective macrolide antibiotics. This guide has provided a comprehensive overview of the biosynthesis of the precursor, erythromycin A, the chemical transformation to this compound, and its occurrence. The presented quantitative data, experimental protocols, and visual diagrams serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug development, and microbial biotechnology. Future research may focus on engineering the erythromycin A biosynthetic pathway to produce more acid-stable analogs or developing novel formulation strategies to protect the antibiotic from degradation in the gastric environment.

References

Anhydroerythromycin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 23893-13-2

This technical guide provides an in-depth overview of Anhydroerythromycin A, a significant degradation product of the macrolide antibiotic Erythromycin A. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological activity, mechanism of action, and relevant experimental considerations.

Physicochemical Properties

This compound is a white to off-white or pale yellow solid.[1][2] It is formed through a complex internal rearrangement of Erythromycin A under acidic conditions.[1][2] This conversion involves the formation of an enol ether, followed by a second internal cyclization to yield the ketal structure of this compound. The compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but has limited solubility in water.[3][4]

PropertyValueSource
Molecular Formula C37H65NO12[1][4][5]
Molecular Weight 715.9 g/mol [1][4][5]
Appearance White to Off-White/Pale Yellow Solid[1][2]
Melting Point 125-127 °C[2]
Boiling Point (Predicted) 787.2 ± 60.0 °C[2]
Density (Predicted) 1.21 ± 0.1 g/cm³[2]
pKa (Predicted) 13.46 ± 0.70[2]
Solubility Soluble in Ethanol, Methanol, DMF, DMSO; Limited water solubility[1][3][4]
Storage Temperature -20°C[2][4]

Biological Activity and Mechanism of Action

Antibacterial Activity

While considered microbiologically inactive compared to its parent compound, Erythromycin A, this compound exhibits some in vitro antibacterial activity against specific Gram-positive bacteria.[4][6]

OrganismMIC (μg/mL)Source
Staphylococcus aureus12.5[4][6]
Bacillus cereus6.25[4][6]

Note: The primary mechanism of action for macrolide antibiotics like Erythromycin A is the inhibition of bacterial protein synthesis. However, the antibacterial potency of this compound is significantly reduced.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

A key biological activity of this compound is its role as an inhibitor of the cytochrome P450 isoform CYP3A4.[4][6][7] This enzyme is crucial for the metabolism of a wide range of drugs in the liver. Inhibition of CYP3A4 by this compound can lead to significant drug-drug interactions, as it can slow the metabolism of co-administered drugs, potentially leading to increased plasma concentrations and adverse effects.[7][8] this compound has been shown to be a more potent inhibitor of steroid 6β-hydroxylase activity, a marker for CYP3A4 activity, than Erythromycin A itself.[6][7] The formation of a metabolite-cytochrome P450 complex has been demonstrated for this compound.[7]

Experimental Protocols

General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The following is a generalized protocol for determining the MIC of this compound. Specific parameters may need to be optimized for individual laboratory conditions and bacterial strains.

Materials:

  • This compound

  • Bacterial strains (S. aureus, B. cereus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

General Protocol for CYP3A4 Inhibition Assay (Human Liver Microsomes)

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CYP3A4 activity using human liver microsomes and a probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • CYP3A4 probe substrate (e.g., testosterone, midazolam)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound, the probe substrate, and the components of the NADPH regenerating system in appropriate solvents.

  • Pre-incubation (for time-dependent inhibition): Pre-incubate HLMs with this compound and the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C to allow for potential mechanism-based inhibition. A control without NADPH should also be included.

  • Incubation: Initiate the metabolic reaction by adding the CYP3A4 probe substrate to the pre-incubation mixture. For direct inhibition, this compound, HLMs, the probe substrate, and the NADPH regenerating system are incubated together without a pre-incubation step.

  • Reaction Quenching: After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the IC50 value for this compound by plotting the percent inhibition of metabolite formation against the logarithm of the inhibitor concentration.

Visualizations

Formation of this compound from Erythromycin A

G Erythromycin_A Erythromycin A Acidic_Conditions Acidic Conditions (e.g., Stomach pH) Erythromycin_A->Acidic_Conditions Enol_Ether Erythromycin A Enol Ether Acidic_Conditions->Enol_Ether Formation Internal_Cyclization Internal Cyclization Enol_Ether->Internal_Cyclization Anhydroerythromycin_A This compound Internal_Cyclization->Anhydroerythromycin_A Formation

Caption: Acid-catalyzed degradation of Erythromycin A.

Inhibition of CYP3A4-mediated Drug Metabolism

G Drug CYP3A4 Substrate (Drug) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 Metabolism Metabolite Metabolite CYP3A4->Metabolite Anhydroerythromycin_A This compound Anhydroerythromycin_A->CYP3A4 Inhibition Inhibition

Caption: this compound inhibits CYP3A4 metabolism.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Stock->Serial_Dilution Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Read_MIC Read MIC Value Incubation->Read_MIC

Caption: Workflow for MIC determination.

Spectral Data

While detailed spectral data is not extensively published, some mass spectrometry information is available.

Mass Spectrometry Data
Precursor m/z ([M+H]+) 716.458
Top Peak (m/z) 716
2nd Highest Peak (m/z) 558
3rd Highest Peak (m/z) 540
Source:[9]

Conclusion

This compound, with the CAS number 23893-13-2, is a critical molecule to consider in the context of Erythromycin A administration and drug development. While its antibacterial activity is limited, its potent inhibition of CYP3A4 underscores its importance in understanding and predicting drug-drug interactions. This technical guide provides a foundational understanding of its properties and biological activities, serving as a valuable resource for the scientific community. Further research into its specific interactions with cellular pathways and more detailed pharmacokinetic profiling will continue to enhance our understanding of this significant Erythromycin A derivative.

References

An in-depth technical guide on the solubility of Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydroerythromycin A is a key degradation product of the widely used macrolide antibiotic, Erythromycin A.[1][2][3][4][5] Its formation, particularly in acidic conditions, is a critical consideration in the development, formulation, and analytical monitoring of Erythromycin A.[3][4] This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a standard experimental protocol for solubility determination, and illustrates its formation pathway.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature. Commercial and research sources consistently describe its solubility in qualitative terms. The compound is generally soluble in various organic solvents but exhibits limited solubility in water.[1][4]

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
Dimethylformamide (DMF)Soluble[1][2][4]
Dimethyl sulfoxide (DMSO)Soluble[1][2][4]
EthanolSoluble[1][2][4]
MethanolSoluble[1][2][4]
WaterLimited solubility[1][4]

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration. Researchers should determine the quantitative solubility for their specific experimental conditions.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a pharmaceutical compound is the "shake-flask" method.[6][7] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected solvent(s) of interest

  • Shaking incubator or mechanical agitator with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[8]

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a glass flask). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The flask is placed in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[6] The mixture is agitated for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[6] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[6]

  • Phase Separation: After the equilibration period, the suspension is removed from the shaker and the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed.[6]

  • Sampling and Dilution: A clear aliquot of the supernatant is carefully withdrawn. To prevent precipitation, the sample may need to be immediately diluted with the solvent.[6]

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method.

  • Calculation: The solubility is calculated by taking the dilution factor into account, and is typically expressed in mg/mL or mol/L.

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[6]

Formation Pathway of this compound

This compound is formed from Erythromycin A under acidic conditions through a complex internal rearrangement.[1][3][4] This process involves the formation of an enol ether followed by a second internal cyclization to yield the ketal, this compound.[1][4]

G Erythromycin_A Erythromycin A Enol_Ether Enol Ether Intermediate Erythromycin_A->Enol_Ether Acidic Conditions (Internal Rearrangement) Anhydroerythromycin_A This compound Enol_Ether->Anhydroerythromycin_A Internal Cyclization (C12-OH and C9 enol)

Caption: Acid-catalyzed degradation of Erythromycin A to this compound.

References

Methodological & Application

Preparation of Anhydroerythromycin A Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Anhydroerythromycin A is the primary acid-catalyzed intramolecular degradation product of Erythromycin A, a well-known macrolide antibiotic.[1][2][3][4] The formation of this impurity is a critical parameter in the stability testing of erythromycin-based drug products. Consequently, a well-characterized, high-purity analytical standard of this compound is indispensable for the accurate identification and quantification of this degradant in pharmaceutical formulations and during drug development studies. These notes provide comprehensive protocols for the preparation, purification, and characterization of this compound to serve as a reference standard.

Physicochemical Properties

This compound is a white to off-white solid with the following key properties:

PropertyValueReference
Chemical Formula C₃₇H₆₅NO₁₂[2]
Molecular Weight 715.9 g/mol [2]
Appearance White to Pale Yellow Solid
CAS Number 23893-13-2[2]
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chloroform. Limited water solubility.[2][3]
Storage Temperature -20°C, protected from light.[2][5]
Analytical Specifications

The final prepared standard should meet stringent purity criteria to ensure its suitability for quantitative analysis.

Analytical MethodRecommended Specification
Purity by HPLC ≥ 95%
Identity by LC-MS [M+H]⁺ ion at m/z 716.5
Identity by NMR Spectrum consistent with the established structure of this compound.
Loss on Drying ≤ 1.0%
Residue on Ignition ≤ 0.2%

Experimental Protocols

Protocol 1: Preparation of this compound via Acid-Catalyzed Degradation

This protocol details the conversion of Erythromycin A to its anhydro-derivative through acid-catalyzed dehydration and intramolecular rearrangement.

Materials:

  • Erythromycin A (pharmaceutical grade)

  • Methanol (ACS grade)

  • 0.5 M Hydrochloric Acid (HCl)

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH meter, separatory funnel, rotary evaporator.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 5.0 g of Erythromycin A in 150 mL of methanol.

  • Begin stirring the solution at room temperature.

  • Slowly add 50 mL of 0.5 M HCl to the flask. The pH of the solution should become acidic.

  • Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1 v/v). The disappearance of the Erythromycin A spot and the appearance of a new, less polar spot indicates product formation.

  • Once the reaction is deemed complete, slowly add the 5% NaHCO₃ solution to neutralize the reaction mixture to a pH of 7.0-7.5.

  • Remove the methanol from the solution under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel.

  • Extract the aqueous layer three times with 100 mL portions of dichloromethane.

  • Combine the organic (dichloromethane) extracts and dry over anhydrous Na₂SO₄ for 30 minutes.

  • Filter the solution to remove the Na₂SO₄.

  • Evaporate the dichloromethane under reduced pressure to yield the crude this compound as a solid residue.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of the crude product to obtain high-purity this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Chromatography column, fraction collector, TLC plates, UV lamp.

Procedure:

  • Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column.

  • Dissolve the crude this compound from Protocol 1 in a minimal volume of dichloromethane (~10-15 mL).

  • In a separate beaker, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to create a dry powder (dry loading).

  • Carefully load this powder onto the top of the packed silica gel column.

  • Begin elution with a solvent system of hexane:ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate, elute with chloroform:methanol (9:1 v/v), and visualize under a UV lamp.

  • Combine the fractions that contain the pure this compound spot and are free from impurities.

  • Evaporate the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound analytical standard as a white to off-white powder.

Protocol 3: Characterization and Purity Assessment

This section provides methodologies for confirming the identity and purity of the prepared standard.

3.1 High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., Waters X-Terra RP18, 4.6 x 250 mm, 3.5 µm).[6]

  • Mobile Phase A: 0.2 M Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile:Methanol (45:10 v/v).

  • Gradient: A time-programmed gradient may be required to resolve all related substances. A starting condition could be 65% A and 35% B.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 65-70°C.[6][7]

  • Detection: UV at 215 nm.[8][6]

  • Injection Volume: 20-100 µL.[6]

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

3.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC Conditions: Utilize the HPLC conditions described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ESI (+ESI).

  • Scan Mode: Full scan from m/z 350-1050.[9]

  • Expected Ion: The protonated molecule [M+H]⁺ for this compound is expected at m/z 716.5.[8]

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of CDCl₃.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts should be compared against known literature values or spectra of a certified reference material to confirm the structure.[10]

Visualizations

Anhydroerythromycin_A_Preparation_Workflow Erythromycin_A Erythromycin A Acid_Degradation Acid-Catalyzed Degradation Erythromycin_A->Acid_Degradation Neutralization_Extraction Neutralization & Extraction Acid_Degradation->Neutralization_Extraction Crude_Product Crude This compound Neutralization_Extraction->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Pure_Standard Purified Analytical Standard Purification->Pure_Standard Characterization Characterization (HPLC, LC-MS, NMR) Pure_Standard->Characterization

Caption: A workflow diagram illustrating the preparation of the this compound standard.

Anhydroerythromycin_A_Formation_Mechanism Erythromycin_A Erythromycin A Hemiketal_Formation 6,9-Hemiketal Intermediate Erythromycin_A->Hemiketal_Formation H⁺ (acid) Dehydration Intramolecular Dehydration Hemiketal_Formation->Dehydration -H₂O Anhydroerythromycin_A This compound (6,9:9,12-Spiroketal) Dehydration->Anhydroerythromycin_A

Caption: The acid-catalyzed reaction pathway from Erythromycin A to this compound.

References

Application Note: Quantification of Anhydroerythromycin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Anhydroerythromycin A, a common degradation product of Erythromycin A. The described method is applicable for the analysis of bulk drug substances and can be adapted for various research and quality control applications.

Introduction

This compound is a key degradation product of the macrolide antibiotic Erythromycin A, often formed under acidic conditions.[1] Accurate quantification of this impurity is crucial for ensuring the quality, stability, and safety of erythromycin-containing pharmaceutical products. This document provides a detailed protocol for the separation and quantification of this compound using a reversed-phase HPLC method with UV detection.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this method.

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used. A typical composition is Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 6.5) in a 40:60 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.[2]

  • Detection Wavelength: 215 nm.[2][3]

Preparation of Solutions:

  • Buffer Preparation (0.02 M Potassium Phosphate, pH 6.5): Prepare a 0.02 M solution of dibasic potassium hydrogen phosphate. The pH can be adjusted to 6.5 using phosphoric acid.[2]

  • Diluent: The mobile phase is a suitable diluent for standard and sample preparations.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in the diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the analyte in the samples.

  • Sample Solution Preparation (from Bulk Drug Substance):

    • Accurately weigh approximately 25 mg of the this compound bulk drug substance.

    • Transfer the powder to a 25 mL volumetric flask.

    • Add approximately 15 mL of the diluent and sonicate for 10-15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following table summarizes the typical quantitative data for the HPLC method. These values are based on the validation of similar methods for erythromycin and its related substances.[2][4]

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Results and Discussion

This HPLC method provides good separation of this compound from Erythromycin A and other potential impurities. The use of a C18 column with a buffered acetonitrile mobile phase ensures a robust and reproducible separation. The UV detection at 215 nm offers sufficient sensitivity for the quantification of this compound at low levels.

Detailed Experimental Protocol

Objective

To provide a step-by-step procedure for the quantitative analysis of this compound in a bulk drug substance using HPLC.

Materials and Reagents
  • This compound Reference Standard

  • This compound Bulk Drug Substance (Sample)

  • Acetonitrile (HPLC Grade)

  • Dibasic Potassium Hydrogen Phosphate (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 HPLC Column (4.6 x 150 mm, 5 µm)

  • Analytical Balance

  • Volumetric flasks (25 mL, 50 mL, 100 mL)

  • Pipettes

  • Sonicator

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • 4.1 Mobile Phase Preparation (Acetonitrile: 0.02 M Potassium Phosphate buffer pH 6.5, 40:60 v/v):

    • Weigh and dissolve the appropriate amount of dibasic potassium hydrogen phosphate in HPLC grade water to make a 0.02 M solution.

    • Adjust the pH of the buffer to 6.5 with phosphoric acid.

    • Mix 400 mL of acetonitrile with 600 mL of the 0.02 M potassium phosphate buffer (pH 6.5).

    • Degas the mobile phase before use.

  • 4.2 Diluent Preparation:

    • Use the mobile phase as the diluent.

  • 4.3 Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • 4.4 Calibration Curve Standards Preparation:

    • Prepare a series of at least five calibration standards by serially diluting the standard stock solution with the diluent. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

  • 4.5 Sample Solution Preparation (Target concentration ~50 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound bulk drug substance and transfer it to a 50 mL volumetric flask.

    • Add about 30 mL of diluent and sonicate for 15 minutes.

    • Allow the solution to cool and dilute to volume with the diluent.

    • Further dilute 1 mL of this solution to 10 mL with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter.

HPLC System Setup and Operation
  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 35°C and the UV detection wavelength to 215 nm.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

Data Analysis
  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve.

  • Calculate the purity or content of this compound in the bulk drug substance.

Visualizations

HPLC_Workflow prep Preparation hplc_analysis HPLC Analysis data_processing Data Processing mobile_phase Mobile Phase Preparation system_equilibration System Equilibration mobile_phase->system_equilibration standard_prep Standard Solution Preparation injection Injection of Standards & Samples standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection system_equilibration->injection chromatogram Chromatogram Generation injection->chromatogram calibration_curve Calibration Curve Construction chromatogram->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Note: Quantitative Analysis of Anhydroerythromycin A in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhydroerythromycin A is a degradation product of the macrolide antibiotic Erythromycin A. Monitoring its concentration in plasma is crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a simple and efficient sample preparation procedure and has been validated for accuracy, precision, and linearity.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Roxithromycin (Internal Standard, IS)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or Methyl-tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)

2. Instrumentation

  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

3. Sample Preparation

Two alternative methods for sample preparation are provided: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

3.1. Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add 20 µL of Roxithromycin internal standard solution (1 µg/mL in methanol) and vortex. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

3.2. Liquid-Liquid Extraction (LLE) Protocol

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Roxithromycin internal standard solution (1 µg/mL in methanol) and vortex briefly.

  • Add 1 mL of MTBE to the tube.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

4. LC-MS/MS Method

4.1. Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Time (min)

4.2. Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound 716.4558.2 (Quantifier)1503580
716.4158.1 (Qualifier)1504580
Roxithromycin (IS) 837.5679.5 (Quantifier)1504090
837.5158.1 (Qualifier)1505090

Data Presentation

Method Validation Summary

The method was validated according to regulatory guidelines. The following table summarizes the key quantitative data.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85% - 115%
Precision at LLOQ (CV%) < 20%
Accuracy (Low, Mid, High QC) 90% - 110%
Precision (Low, Mid, High QC) (CV%) < 15%
Matrix Effect Minimal and compensated by IS
Recovery > 85%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (Roxithromycin) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

validation_workflow linearity Linearity & Range lloq LLOQ accuracy_precision Accuracy & Precision selectivity Selectivity & Specificity stability Stability matrix_effect Matrix Effect recovery Recovery validation_parameters Method Validation Parameters validation_parameters->linearity validation_parameters->lloq validation_parameters->accuracy_precision validation_parameters->selectivity validation_parameters->stability validation_parameters->matrix_effect validation_parameters->recovery

Caption: Key parameters for the validation of the analytical method.

Protocol for the Laboratory Synthesis of Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of anhydroerythromycin A, a key degradation product of erythromycin A. The synthesis is achieved through the acid-catalyzed intramolecular cyclization of erythromycin A. This protocol outlines the necessary reagents, step-by-step procedures for synthesis and purification, and methods for characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a biologically significant macrolide antibiotic formed from the degradation of erythromycin A under acidic conditions.[1][2] This conversion involves a complex intramolecular rearrangement, resulting in a spiroketal structure.[3] While possessing reduced antibacterial activity compared to its parent compound, this compound is a subject of interest in drug development and metabolic studies.[2] The following protocol details a reproducible method for its synthesis in a laboratory setting.

Data Presentation

ParameterValueReference
Starting Material Erythromycin A[2]
Product This compound[2]
Molecular Formula C37H65NO12[4]
Molecular Weight 715.9 g/mol [4]
CAS Number 23893-13-2[4]
Purity (Post-Purification) >95% (by HPLC)[5]
Storage Conditions -20°C[5]

Experimental Protocols

Materials and Reagents
  • Erythromycin A (≥95% purity)

  • Hydrochloric Acid (HCl), 1N solution

  • Sodium Bicarbonate (NaHCO3), saturated aqueous solution

  • Dichloromethane (CH2Cl2), ACS grade

  • Methanol (MeOH), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Silica Gel (for flash chromatography), 230-400 mesh

  • Deionized Water

Synthesis of this compound
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve erythromycin A in 1N hydrochloric acid at a concentration of approximately 2 mg/mL.

  • Reaction: Stir the solution at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: After the desired reaction time, carefully add saturated sodium bicarbonate solution to the reaction mixture with stirring until the pH is neutral (pH ~7). This will quench the acid and may result in the precipitation of the crude product.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

Purification by Flash Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% ethyl acetate and gradually increase to 50% ethyl acetate. Collect fractions and monitor by TLC.

  • Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate under reduced pressure to yield the purified product as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated molecular ion [M+H]+ at m/z 716.5.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure. While specific shifts can vary slightly based on the solvent, characteristic signals for the this compound structure should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Mandatory Visualization

Anhydroerythromycin_A_Synthesis Erythromycin_A Erythromycin A Dissolution Dissolve in 1N HCl Erythromycin_A->Dissolution Reaction Stir at Room Temperature (24-48h) Dissolution->Reaction Quenching Neutralize with Saturated NaHCO3 Reaction->Quenching Extraction Extract with CH2Cl2 Quenching->Extraction Purification Flash Chromatography Extraction->Purification Anhydroerythromycin_A This compound Purification->Anhydroerythromycin_A

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Utilizing Anhydroerythromycin A as a CYP3A4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Anhydroerythromycin A as a selective inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This compound, a principal degradation product of the macrolide antibiotic erythromycin, serves as a potent tool in drug-drug interaction studies and for elucidating the role of CYP3A4 in the metabolism of xenobiotics.

Introduction

Cytochrome P450 3A4 is a member of the cytochrome P450 superfamily of enzymes, responsible for the metabolism of a vast array of clinically important drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity. This compound is a known mechanism-based inhibitor of CYP3A4, offering a valuable resource for in vitro and in vivo studies aimed at understanding and predicting such interactions.[1][2] It is formed from erythromycin in acidic conditions and has been shown to be a more potent inhibitor of CYP3A4 than its parent compound.

Mechanism of Action

This compound acts as a mechanism-based inhibitor of CYP3A4. This type of inhibition is characterized by its time- and NADPH-dependent nature, where the inhibitor is metabolically activated by the enzyme to a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This process involves the formation of a metabolite-cytochrome P450 complex.[1] The inactivation of the enzyme is a critical consideration in drug development, as the restoration of enzymatic activity requires de novo protein synthesis.

Quantitative Data

Table 1: Inhibitory Potency of Erythromycin against CYP3A4

InhibitorTest SystemSubstrateInhibition ParameterValueReference
ErythromycinRecombinant Human CYP3A4TestosteroneK_I_1.2 - 2.2-fold of wild type[3][4]
ErythromycinRecombinant Human CYP3A4Testosteronek_inact,max_0.5-fold of wild type for certain variants[3][4]
ErythromycinHuman Liver MicrosomesTestosteroneApparent K_i_Similar to K_m_ of erythromycin[5]

Note: The provided values for erythromycin serve as a reference. This compound is expected to exhibit greater potency.

Experimental Protocols

Protocol 1: Determination of IC50 for CYP3A4 Inhibition using Human Liver Microsomes

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity using a common probe substrate, testosterone, and human liver microsomes (HLMs).

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • Testosterone (CYP3A4 probe substrate)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • Positive control inhibitor (e.g., Ketoconazole)

  • 96-well microplates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis of 6β-hydroxytestosterone

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of testosterone in a suitable solvent.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare a working solution of HLMs in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add potassium phosphate buffer, HLM solution, and the NADPH regenerating system.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (e.g., ketoconazole).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the testosterone solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the formation of the metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Evaluation of Mechanism-Based Inhibition of CYP3A4

This protocol is designed to assess the time- and NADPH-dependent inactivation of CYP3A4 by this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Pre-incubation:

    • In separate tubes or a 96-well plate, pre-incubate HLMs with varying concentrations of this compound in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control without NADPH should also be included.

  • Dilution and Incubation with Substrate:

    • Following the pre-incubation, dilute the mixture significantly with buffer containing the probe substrate (testosterone) and the NADPH regenerating system. This dilution step is crucial to minimize the effect of any remaining reversible inhibition.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Termination, Sample Preparation, and Analysis:

    • Follow the same steps for reaction termination, sample preparation, and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each concentration of this compound.

    • The observed inactivation rate constant (k_obs_) for each concentration is determined from the slope of the initial linear portion of the curve.

    • Plot k_obs_ against the inhibitor concentration to determine the maximal rate of inactivation (k_inact_) and the inhibitor concentration at half-maximal inactivation (K_I_).

Visualizations

Signaling Pathway: CYP3A4-Mediated Drug Metabolism and Inhibition

CYP3A4_Metabolism_and_Inhibition cluster_0 CYP3A4 Metabolic Pathway cluster_1 Mechanism-Based Inhibition Drug Drug (CYP3A4 Substrate) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 Binds to Active Site Metabolite Metabolite (More Hydrophilic) CYP3A4->Metabolite Catalyzes Oxidation Reactive_Metabolite Reactive Metabolite CYP3A4->Reactive_Metabolite NADPH NADPH NADPH->CYP3A4 Provides Electrons O2 O2 O2->CYP3A4 Oxygen Source Anhydroerythromycin_A This compound (Inhibitor) Anhydroerythromycin_A->CYP3A4 Metabolic Activation Inactive_CYP3A4 Inactive CYP3A4 (Covalent Adduct) Reactive_Metabolite->Inactive_CYP3A4 Covalent Binding

Caption: CYP3A4 metabolism and its mechanism-based inhibition.

Experimental Workflow: IC50 Determination

IC50_Workflow A Prepare Reagents: - this compound dilutions - Human Liver Microsomes - NADPH Regenerating System - Testosterone (Substrate) B Incubation: - Combine reagents in 96-well plate - Pre-incubate at 37°C - Initiate reaction with substrate - Incubate at 37°C A->B C Reaction Termination: - Add cold organic solvent B->C D Sample Preparation: - Centrifuge to precipitate proteins - Transfer supernatant C->D E LC-MS/MS Analysis: - Quantify 6β-hydroxytestosterone D->E F Data Analysis: - Calculate % inhibition - Plot dose-response curve - Determine IC50 value E->F

Caption: Workflow for determining the IC50 of a CYP3A4 inhibitor.

Logical Relationship: Mechanism-Based Inhibition

MBI_Logic Inhibitor This compound Metabolism Metabolic Activation (NADPH-dependent) Inhibitor->Metabolism Enzyme Active CYP3A4 Enzyme->Metabolism Covalent_Binding Covalent Adduct Formation Enzyme->Covalent_Binding Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate Reactive_Intermediate->Covalent_Binding Inactive_Enzyme Inactive CYP3A4 Covalent_Binding->Inactive_Enzyme

Caption: Logical steps in mechanism-based inhibition of CYP3A4.

References

Application Notes and Protocols for In Vitro Studies of Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro biological activities of Anhydroerythromycin A, a degradation product of the macrolide antibiotic Erythromycin A. Detailed protocols for assessing its antibacterial activity and its inhibitory effects on cytochrome P450 enzymes are also presented.

This compound is formed from Erythromycin A under acidic conditions, both in vitro and in vivo. While it exhibits some antibacterial properties, it is also recognized as an inhibitor of the cytochrome P450 (CYP) isoform CYP3A.[1][2][3] This dual activity makes it a compound of interest in drug metabolism and microbiology research.

Data Presentation

The following table summarizes the reported quantitative data for the in vitro biological activity of this compound.

Biological ActivityTest Organism/SystemParameterValueReference
Antibacterial ActivityStaphylococcus aureusMIC12.5 µg/mL[1][2][3]
Antibacterial ActivityBacillus cereusMIC6.25 µg/mL[1][2][3]
Enzyme InhibitionHuman Liver MicrosomesInhibition of CYP3A-associated steroid 6β-hydroxylase activityPotent Inhibitor[1][2][3]

Mandatory Visualizations

The following diagrams illustrate key concepts and experimental workflows related to this compound.

ErythromycinA Erythromycin A AnhydroerythromycinA This compound ErythromycinA->AnhydroerythromycinA Acidic Conditions (in vitro/in vivo)

Caption: Formation of this compound from Erythromycin A.

cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Serial Dilutions Prepare serial dilutions of this compound Microplate Inoculate microplate wells with bacteria Add this compound dilutions Include growth and sterility controls Serial Dilutions->Microplate:f1 Bacterial Inoculum Prepare standardized bacterial inoculum Bacterial Inoculum->Microplate:f0 Incubate Incubate at optimal temperature and duration Microplate->Incubate Readout Measure bacterial growth (e.g., optical density) Incubate->Readout MIC Determination Determine MIC: Lowest concentration with no visible growth Readout->MIC Determination

Caption: Experimental workflow for MIC determination.

CYP3A CYP3A Enzyme Metabolite Metabolite (e.g., 6β-hydroxytestosterone) CYP3A->Metabolite Metabolism AnhydroerythromycinA This compound Inhibition Inhibition of Metabolism AnhydroerythromycinA->Inhibition Substrate CYP3A Substrate (e.g., Testosterone) Substrate->CYP3A Inhibition->CYP3A

Caption: Inhibition of CYP3A-mediated metabolism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound

  • Susceptible bacterial strains (e.g., S. aureus, B. cereus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, Ethanol) to create a high-concentration stock solution.

    • Further dilute the stock solution in CAMHB to achieve a working concentration twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working this compound solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.

    • Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubation and Analysis:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Inhibition of CYP3A-Mediated Steroid 6β-Hydroxylase Activity

This protocol describes a method to assess the inhibitory potential of this compound on CYP3A activity using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP3A substrate (e.g., Testosterone, Androstenedione)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of the CYP3A substrate.

    • Prepare the NADPH regenerating system in buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLMs with various concentrations of this compound (or vehicle control) in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the CYP3A substrate.

    • After a brief pre-incubation, add the NADPH regenerating system to start the reaction.

    • The final incubation mixture should contain HLMs, buffer, this compound, substrate, and the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • After a specified incubation time (e.g., 10-30 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Quantify the formation of the metabolite (e.g., 6β-hydroxytestosterone) using a validated LC-MS/MS method.

    • Determine the rate of metabolite formation in the presence and absence of this compound.

  • Data Interpretation:

    • Calculate the percent inhibition of CYP3A activity for each concentration of this compound.

    • If desired, determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

Anhydroerythromycin A: A Powerful Tool for Investigating Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anhydroerythromycin A is a primary degradation product of the macrolide antibiotic erythromycin, formed under acidic conditions. While microbiologically inactive, it has emerged as a crucial tool in the study of drug-drug interactions (DDIs). This is due to its role as a potent, mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), the most abundant and critical drug-metabolizing enzyme in humans. Understanding the inhibitory potential of compounds on CYP3A4 is a cornerstone of drug development, as inhibition of this enzyme can lead to significant and potentially dangerous increases in the plasma concentrations of co-administered drugs. This compound serves as a more potent and specific tool for studying these interactions compared to its parent compound, erythromycin.

Mechanism of Action: Mechanism-Based Inactivation of CYP3A4

This compound is classified as a mechanism-based inhibitor of CYP3A4.[1][2] This means that it is a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[3] This process is time- and concentration-dependent and requires the presence of NADPH as a cofactor.[3] The inactivation of CYP3A4 by this compound necessitates the synthesis of new enzyme to restore metabolic function, a process that can take a significant amount of time.[2] This prolonged inhibition is a key factor in its utility for studying the clinical implications of strong CYP3A4 inhibition.

The formation of a metabolite-inhibitor (MI) complex is a hallmark of this mechanism. This complex can be observed spectrophotometrically by a peak at approximately 455 nm.[4]

Advantages of this compound in DDI Studies

The use of this compound offers several advantages over erythromycin for investigating CYP3A4-mediated DDIs:

  • Greater Potency: this compound is a more potent inhibitor of CYP3A4 than erythromycin. This allows for the use of lower concentrations in in vitro studies to achieve significant inhibition, reducing the potential for off-target effects.

  • Reduced Ambiguity: Since this compound is the active inhibitory metabolite, its direct use eliminates the variability associated with the in situ conversion of erythromycin to its anhydro form under experimental conditions.

  • Mechanism-Specific Investigations: As a known mechanism-based inactivator, it provides a clear model for studying this specific and clinically relevant type of enzyme inhibition.

Quantitative Data Summary

ParameterValue (for Erythromycin)DescriptionReference
IC50 Substrate-dependentConcentration causing 50% inhibition of CYP3A4 activity.[5]
K_i 22.0 - 75.1 µM (in human hepatocytes)Concentration of inhibitor that results in half-maximal inactivation.[6]
k_inact 0.26 - 1.48 min⁻¹ (in human hepatocytes)Maximum rate of enzyme inactivation at saturating inhibitor concentrations.[6]

Experimental Protocols

Protocol 1: Determination of IC50 for CYP3A4 Inhibition in Human Liver Microsomes

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound, on CYP3A4 activity in human liver microsomes (HLMs).

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • CYP3A4 substrate (e.g., midazolam, testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well microtiter plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve a range of final concentrations in the incubation mixture.

    • Prepare the CYP3A4 substrate stock solution.

    • Prepare the NADPH regenerating system.

    • Thaw HLMs on ice.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • HLMs (final concentration typically 0.1-0.5 mg/mL)

      • This compound at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the specific metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

This protocol is used to assess the potential of a compound to be a time-dependent inhibitor of CYP3A4.

Procedure:

  • Primary Incubation (Pre-incubation):

    • Prepare two sets of incubation mixtures in separate 96-well plates as described in Protocol 1 (steps 2a-c).

    • To one set of wells, add the NADPH regenerating system ("+NADPH" plate).

    • To the second set of wells, add buffer instead of the NADPH regenerating system ("-NADPH" plate).

    • Pre-incubate both plates at 37°C for a set time (e.g., 30 minutes).

  • Secondary Incubation (Activity Assessment):

    • After the pre-incubation period, add the CYP3A4 substrate to all wells of both plates.

    • If necessary, dilute the primary incubation mixture into a secondary incubation mixture containing the substrate to minimize competitive inhibition.

    • Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Termination, Sample Preparation, and Analysis:

    • Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Determine the IC50 values from both the "+NADPH" and "-NADPH" plates as described in Protocol 1, step 5.

    • A significant decrease (shift) in the IC50 value in the "+NADPH" plate compared to the "-NADPH" plate indicates time-dependent inhibition.

Protocol 3: Determination of Kinetic Parameters (K_i and k_inact) for Mechanism-Based Inactivation

This protocol is designed to determine the kinetic constants of mechanism-based inactivation.

Procedure:

  • Pre-incubation:

    • Incubate HLMs with various concentrations of this compound in the presence of an NADPH regenerating system at 37°C.

    • At several time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the pre-incubation mixture.

  • Activity Measurement:

    • Dilute each aliquot into a secondary incubation mixture containing a saturating concentration of a CYP3A4 substrate and the NADPH regenerating system.

    • Incubate for a short period to measure the remaining enzyme activity.

  • Reaction Termination, Sample Preparation, and Analysis:

    • Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine K_i and k_inact: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the inhibitor concentration.

Visualizations

CYP3A4_Inhibition_Pathway cluster_metabolism CYP3A4 Catalytic Cycle cluster_inhibition Mechanism-Based Inhibition by this compound Drug Drug (Substrate) Drug_CYP3A4 [Drug-CYP3A4 (Fe3+)] Complex Drug->Drug_CYP3A4 CYP3A4 CYP3A4 (Fe3+) CYP3A4->Drug_CYP3A4 Reduced_Complex [Drug-CYP3A4 (Fe2+)] Complex Drug_CYP3A4->Reduced_Complex e- Oxygenated_Complex [Drug-CYP3A4 (Fe2+)-O2] Complex Reduced_Complex->Oxygenated_Complex O2 Reactive_Metabolite Reactive Metabolite Oxygenated_Complex->CYP3A4 Metabolite Metabolite Oxygenated_Complex->Metabolite H2O NADPH NADPH NADP NADP+ Anhydroerythromycin_A This compound Anhydroerythromycin_A->Reactive_Metabolite CYP3A4 Metabolism Inactive_Complex Inactive [Metabolite-CYP3A4] Complex Reactive_Metabolite->Inactive_Complex Covalent Binding

Caption: CYP3A4 metabolism and mechanism-based inactivation.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents: - this compound dilutions - CYP3A4 Substrate - Human Liver Microsomes - NADPH Regenerating System B Pre-incubate HLM and This compound (37°C) A->B C Initiate reaction with CYP3A4 Substrate B->C D Incubate (37°C) C->D E Terminate reaction with cold solvent D->E F Centrifuge and collect supernatant E->F G LC-MS/MS Analysis of Metabolite Formation F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Determine IC50 value I->J

Caption: Experimental workflow for IC50 determination.

TDI_Workflow cluster_preincubation Primary Pre-incubation (30 min, 37°C) cluster_activity Secondary Incubation (Activity Assay) cluster_analysis Analysis cluster_data Data Analysis A1 HLM + Inhibitor + NADPH B1 Add CYP3A4 Substrate A1->B1 A2 HLM + Inhibitor - NADPH B2 Add CYP3A4 Substrate A2->B2 C Terminate Reaction & LC-MS/MS Analysis B1->C B2->C D Calculate IC50 (+NADPH) and IC50 (-NADPH) C->D E Compare IC50 values to determine TDI potential (IC50 shift) D->E

Caption: Workflow for time-dependent inhibition (TDI) IC50 shift assay.

References

Application Note: Anhydroerythromycin A as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroerythromycin A is the principal degradation product of Erythromycin A, a widely used macrolide antibiotic. Its formation is primarily induced by acidic conditions, leading to an intramolecular dehydration and cyclization of the parent molecule.[1][2] As a significant impurity in Erythromycin A drug substances and products, the accurate identification and quantification of this compound are critical for ensuring the quality, stability, and safety of erythromycin-containing pharmaceuticals. This application note provides detailed protocols for the use of this compound as a reference standard in pharmaceutical analysis, including its preparation through forced degradation and its quantification by High-Performance Liquid Chromatography (HPLC).

This compound is also known as Erythromycin EP Impurity D.[3] It is a white to off-white or pale yellow solid with limited water solubility but is soluble in solvents like ethanol, methanol, DMF, and DMSO.[1][4]

Chemical and Physical Properties of this compound:

PropertyValueReference
Chemical Name (1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-9-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-5-ethyl-3-hydroxy-2,4,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-6,15,16-trioxatricyclo[10.2.1.1(1,4)]hexadecan-7-one[5]
Synonyms Erythromycin anhydride, Erythromycin EP Impurity D[1][3]
CAS Number 23893-13-2[4]
Molecular Formula C37H65NO12[4]
Molecular Weight 715.91 g/mol [4]
Melting Point 125-127 °C[4]
Appearance Off-White to Pale Yellow Solid[4]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.[1]

Experimental Protocols

Preparation of this compound via Forced Degradation of Erythromycin A (Acid Hydrolysis)

This protocol describes a method to generate this compound from Erythromycin A through acid-catalyzed degradation. This procedure is useful for generating a reference sample for identification purposes when a certified reference standard is unavailable.

Materials:

  • Erythromycin A pharmaceutical secondary standard

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Water

  • Acetonitrile with 0.1% formic acid

  • Volumetric flasks

  • Pipettes

  • pH meter

Procedure:

  • Weigh 5.9 mg of Erythromycin A pharmaceutical secondary standard and dissolve it in 2.90 mL of 1N HCl in a suitable container.

  • Store the solution at room temperature for one week to allow for degradation.[6]

  • After one week, quench the degradation reaction by diluting the sample with 3.00 mL of saturated NaHCO3 solution.[6]

  • The final concentration of the degraded sample will be approximately 0.99 µg/µL.[6]

  • This solution, containing this compound and other degradation products, can be used for qualitative analysis and peak identification in chromatographic methods.

Logical Workflow for this compound Preparation:

G cluster_prep Preparation of this compound Erythromycin_A Erythromycin A Standard Dissolve_HCl Dissolve in 1N HCl Erythromycin_A->Dissolve_HCl Incubate Incubate at RT for 1 week Dissolve_HCl->Incubate Quench Quench with saturated NaHCO3 Incubate->Quench Degraded_Sample Degraded Sample containing this compound Quench->Degraded_Sample

Caption: Workflow for the preparation of this compound.

HPLC Method for the Quantification of this compound

This protocol outlines a stability-indicating HPLC method for the separation and quantification of this compound from Erythromycin A and other related substances.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)Acclaim PolarAdvantage II (3 µm, 120 Å, 3 x 150 mm)
Mobile Phase A 0.4% Ammonium Hydroxide in WaterWater with 0.1% Formic Acid
Mobile Phase B MethanolMethanol / Water = 9 / 1 (v/v) with 0.1% Formic Acid
Gradient Time (min) / %B: 0/10, 10/50, 20/80, 25/10, 30/10Time (min) / %B: 0/20, 10/60, 15/80, 15.1/20, 20/20
Flow Rate 1.0 mL/min425 µL/min
Column Temperature 40 °C40 °C
Detection Wavelength 215 nmMS detection
Injection Volume 10 µL1 µL
Reference [7]Thermo Fisher Scientific Application Note 73365

Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in a known volume of diluent (e.g., acetonitrile/water mixture) to obtain a solution of known concentration.

  • Sample Solution: Prepare the Erythromycin A drug substance or product sample in the same diluent to a similar concentration as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and identify the peaks based on the retention times obtained from the standard.

  • Calculate the amount of this compound in the sample using the peak areas and the concentration of the standard solution.

Signaling Pathway of Erythromycin A Degradation to this compound:

G Erythromycin_A Erythromycin A Enol_Ether Erythromycin A Enol Ether Erythromycin_A->Enol_Ether Acidic Conditions Anhydroerythromycin_A This compound Enol_Ether->Anhydroerythromycin_A Intramolecular Cyclization

Caption: Degradation pathway of Erythromycin A.

Data Presentation

The following tables summarize typical data obtained from the analysis of this compound.

Table 1: Typical Retention Times in HPLC Analysis

CompoundRetention Time (min) - Method 1 (approx.)Relative Retention Time - Method 2
Erythromycin A13.91.00
This compoundNot Specified1.43

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and operating conditions.

Table 2: Forced Degradation of Erythromycin A - Formation of this compound

Stress ConditionReagentTimeTemperatureThis compound Formation (% Peak Area)
Acid Hydrolysis 1N HCl1 weekRoom TemperatureSignificant degradation, this compound is a major product
Base Hydrolysis 0.1N NaOH24 hours60 °CSignificant degradation, other products predominate
Oxidative 3% H2O224 hoursRoom TemperatureSignificant degradation, other products predominate
Thermal -48 hours80 °CStable
Photolytic UV light (254 nm)24 hoursRoom TemperatureStable

Note: The exact percentage of this compound formation can vary based on the specific conditions of the forced degradation study. Acidic conditions are the primary driver for its formation.[8]

Conclusion

This compound is a critical reference standard for the quality control of Erythromycin A. Its proper identification and quantification are essential for stability studies and impurity profiling. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with erythromycin and its related compounds. The use of a well-characterized this compound reference standard in conjunction with a validated stability-indicating HPLC method will ensure the accuracy and reliability of analytical results.

References

Troubleshooting & Optimization

preventing Anhydroerythromycin A formation in erythromycin formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of anhydroerythromycin A in erythromycin formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in erythromycin formulations?

This compound is the primary degradation product of erythromycin A, formed under acidic conditions through intramolecular cyclization.[1] It is microbiologically inactive and can contribute to unwanted drug-drug interactions.[2] Its formation signifies a loss of potency and stability of the erythromycin product.

Q2: What is the primary chemical pathway for the formation of this compound?

Erythromycin A is unstable in acidic environments. The degradation process is initiated by the protonation of the hydroxyl group at C-6, followed by an intramolecular reaction with the C-9 ketone. This leads to the formation of a hemiketal intermediate, which then dehydrates to form the inactive this compound.

Q3: What are the key factors that influence the rate of this compound formation?

The two most critical factors are pH and temperature. The rate of degradation increases significantly as the pH drops below 7.0 and as the temperature rises. The presence of certain excipients can also influence the stability of erythromycin.

Q4: How can I prevent the formation of this compound in my formulation?

Several strategies can be employed:

  • pH Control: Maintaining the pH of the formulation between 7.0 and 8.5 is crucial for minimizing degradation.

  • Enteric Coating: For oral solid dosage forms, an enteric coating can protect the erythromycin from the acidic environment of the stomach.

  • Use of Buffers: Incorporating buffering agents can help maintain a stable pH within the formulation.

  • Temperature Control: Storing the formulation at controlled room temperature or under refrigeration, as specified, is essential.

  • Excipient Selection: Careful selection of compatible excipients is necessary to avoid interactions that could lower the micro-pH of the formulation.

Q5: What are the common analytical techniques used to detect and quantify this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying erythromycin A and this compound.[3][4][5][6]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of this compound detected in a new formulation.
Possible Cause Troubleshooting Step
Low pH of the formulation Measure the pH of the formulation. If it is below 7.0, consider adding a suitable buffering agent or adjusting the concentration of existing buffers.
Incompatible excipients Review the excipient list for known incompatibilities with erythromycin. Acidic excipients or those with acidic impurities can lower the micro-pH. Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC).
High processing temperatures Evaluate the manufacturing process for any steps involving high temperatures that could accelerate degradation.
Inaccurate analytical method Verify the specificity and accuracy of your HPLC method to ensure you are correctly identifying and quantifying this compound.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.
Possible Cause Troubleshooting Step
Formation of other degradation products Besides this compound, other minor degradation products can form. Attempt to identify these peaks using mass spectrometry (MS) coupled with HPLC.
Excipient degradation Analyze a placebo formulation (without erythromycin) under the same stability conditions to see if the unknown peaks originate from excipient degradation.
Contamination Review the handling and storage procedures to rule out any external contamination.
Issue 3: Inconsistent results in this compound levels between batches.
Possible Cause Troubleshooting Step
Variability in raw materials Test the pH and moisture content of incoming lots of erythromycin and excipients.
Inconsistent manufacturing process Review the manufacturing process parameters for each batch to identify any deviations, particularly in mixing times, temperatures, and drying processes.
Inadequate control of formulation pH Ensure that the pH is measured and adjusted consistently for every batch.

Data Presentation

Table 1: Effect of pH on the Degradation of Erythromycin to this compound at 37°C

pHTime (hours)Erythromycin Remaining (%)This compound Formed (%)
2.011090
4.065050
6.0249010
7.024>98<2
8.024>99<1

Note: These are representative values and can vary based on the specific formulation matrix and temperature.

Table 2: Excipient Compatibility with Erythromycin

Excipient CategoryCompatibleIncompatible/Use with Caution
Fillers/Diluents Microcrystalline cellulose, Lactose (anhydrous), Mannitol, SorbitolDicalcium phosphate, Acidic sugars
Binders Povidone (PVP), Hydroxypropyl methylcellulose (HPMC)Acacia, Alginic acid
Disintegrants Croscarmellose sodium, Sodium starch glycolateCrospovidone (can be acidic)
Lubricants Glyceryl behenateMagnesium stearate (can interact), Stearic acid
Glidants Colloidal silicon dioxide-
Buffering Agents Sodium citrate, Dibasic sodium phosphate-

Experimental Protocols

Protocol 1: HPLC Analysis of Erythromycin and this compound in Tablets

1. Objective: To quantify the amount of erythromycin A and its degradation product, this compound, in a tablet formulation.

2. Materials:

  • Erythromycin reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Dipotassium hydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.05 M dipotassium hydrogen phosphate buffer (pH adjusted to 8.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 50:30:20 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

5. Standard Preparation:

  • Accurately weigh about 25 mg of erythromycin reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to get a concentration of 1 mg/mL.

  • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to get a concentration of 0.1 mg/mL.

6. Sample Preparation:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 50 mg of erythromycin and transfer to a 50 mL volumetric flask.

  • Add about 30 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

7. Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas for erythromycin and this compound.

  • Calculate the percentage of erythromycin and this compound in the sample.

Visualizations

Erythromycin_Degradation_Pathway Erythromycin Erythromycin A (Active) Protonation Protonation of C6-Hydroxyl Erythromycin->Protonation Acidic Conditions (Low pH) Hemiketal Intramolecular Cyclization (Hemiketal Intermediate) Protonation->Hemiketal Anhydroerythromycin This compound (Inactive Degradant) Hemiketal->Anhydroerythromycin Dehydration

Caption: Degradation pathway of Erythromycin A to this compound.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Weigh and dissolve tablet powder Filtration Filter sample solution SamplePrep->Filtration StandardPrep Prepare Erythromycin & Anhydroerythromycin standards Injection Inject into HPLC StandardPrep->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Quantification Integration->Calculation Report Report Results Calculation->Report

Caption: Experimental workflow for HPLC analysis of Erythromycin formulations.

Troubleshooting_Anhydroerythromycin Start High this compound Detected CheckpH Is formulation pH < 7.0? Start->CheckpH AdjustpH Action: Adjust pH with buffering agents. CheckpH->AdjustpH Yes CheckExcipients Are excipients compatible? CheckpH->CheckExcipients No ReplaceExcipients Action: Replace incompatible excipients. CheckExcipients->ReplaceExcipients No CheckTemp Was the formulation exposed to high temperatures? CheckExcipients->CheckTemp Yes ControlTemp Action: Control processing and storage temperatures. CheckTemp->ControlTemp Yes ReviewMethod Review Analytical Method CheckTemp->ReviewMethod No

References

Technical Support Center: Erythromycin Stability and Anhydroerythromycin A Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of erythromycin, with a specific focus on the formation of its primary degradation product, Anhydroerythromycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in erythromycin stability testing?

This compound is the main degradation product of erythromycin A, formed under acidic conditions.[1][2][3][4][5][6] It is a microbiologically inactive metabolite that can be formed both in vitro during formulation and storage, and in vivo in the acidic environment of the stomach.[1][3][6][7][8] The formation of this compound is a critical parameter in stability studies as it leads to a loss of potency of the active pharmaceutical ingredient. Furthermore, this compound is known to inhibit cytochrome P450 enzymes, which can lead to unwanted drug-drug interactions.[6][8][9]

Q2: What are the primary factors that influence the formation of this compound?

The most critical factor is pH. Erythromycin is highly susceptible to degradation in acidic aqueous solutions.[1][2][3][4][10] The rate of conversion to this compound increases as the pH decreases.[11] Other factors that can influence the degradation include temperature and the presence of certain buffer species.[12][13]

Q3: What is the accepted mechanism for the acid-catalyzed degradation of Erythromycin A to this compound?

Under acidic conditions, Erythromycin A undergoes an intramolecular dehydration reaction.[4] It is understood that Erythromycin A is in equilibrium with Erythromycin A enol ether, and both can be converted to this compound.[1][2][3][14] However, some studies suggest that the primary degradation pathway involves the slow loss of the cladinose sugar.[1][2][3]

Q4: What are the common analytical techniques used to monitor the stability of erythromycin and quantify this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for separating and quantifying erythromycin and its degradation products, including this compound.[15][16][17] Other techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for more sensitive and specific detection and characterization of impurities.[15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of erythromycin observed in control samples. - The pH of the sample solution is too low.- The storage temperature is too high.- Contamination of glassware with acidic residues.- Ensure the pH of the sample diluent is neutral or slightly alkaline.- Store stock solutions and samples at recommended temperatures (e.g., refrigerated or frozen).[12]- Use thoroughly cleaned and neutralized glassware.
Inconsistent or irreproducible results in stability studies. - Fluctuations in pH during the experiment.- Inconsistent temperature control.- Variability in sample preparation.- Use appropriate buffer systems to maintain a constant pH.[10]- Ensure the stability chamber or water bath maintains a consistent temperature.- Standardize the sample preparation protocol, including solvent volumes and mixing times.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase pH.- Column degradation.- Suboptimal gradient elution program.- Adjust the mobile phase pH to optimize the ionization state of erythromycin and its degradants. A slightly alkaline pH is often used.[16]- Use a new or validated column.- Optimize the gradient to ensure adequate separation of all relevant peaks.[17]
Unexpected peaks appearing in the chromatogram. - Formation of other degradation products.- Impurities in the reference standard or reagents.- Sample contamination.- Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[16][17]- Use high-purity reference standards and reagents.- Implement strict sample handling procedures to avoid contamination.

Experimental Protocols

Forced Degradation Study of Erythromycin

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of erythromycin reference standard in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) to obtain a stock solution of a specific concentration.

2. Stress Conditions:

  • Acid Degradation: Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 1N HCl).[15] Incubate at room temperature for a defined period (e.g., 1 week).[15] Neutralize the solution with a suitable base (e.g., saturated NaHCO3 solution) before analysis.[15]

  • Base Degradation: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 40°C) for a specified time. Neutralize with an appropriate acid before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

  • Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified duration.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or sunlight) for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of erythromycin.

Quantitative Data Summary

The following table summarizes the degradation of erythromycin under various stress conditions from a representative forced degradation study.

Stress Condition Erythromycin Degradation (%) Major Degradation Products (Relative Retention Time)
Heat (40°C, 60 h) 101.4, 1.6
Light (Sunlamp, 132 h) 61.6
Acid (HCl 0.1 M) Significant DegradationThis compound and others
Base (NaOH 0.1 M) Significant DegradationVarious degradants
Oxidation (H₂O₂ 1%) Significant DegradationVarious degradants

Data adapted from a study on low-dose erythromycin capsules.[18]

Visualizations

Degradation Pathway of Erythromycin to this compound

Erythromycin_Degradation cluster_conditions Acidic Conditions (e.g., low pH) Erythromycin Erythromycin A EnolEther Erythromycin A Enol Ether Erythromycin->EnolEther Equilibrium (Acid-catalyzed) Anhydro This compound Erythromycin->Anhydro Direct Conversion (Acid-catalyzed) EnolEther->Anhydro Irreversible (Acid-catalyzed)

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Experimental Workflow for Erythromycin Stability Testing

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Evaluation Prep Prepare Erythromycin Solution (Known Concentration) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Heat Thermal Stress Prep->Heat Light Photolytic Stress Prep->Light HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Quantify Erythromycin and Degradation Products HPLC->Data Report Generate Stability Report Data->Report

Caption: General workflow for forced degradation stability testing.

References

Technical Support Center: Optimizing Anhydroerythromycin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Anhydroerythromycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

This compound is a key degradation product of Erythromycin A, formed via an acid-catalyzed intramolecular rearrangement. While often considered an undesired byproduct in pharmaceutical formulations of Erythromycin A, its controlled synthesis is crucial for its use as an analytical standard and in further research. This guide provides insights into optimizing its yield and addressing common challenges during its preparation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal pH: The rate of conversion is highly pH-dependent. If the pH is too high, the reaction will be slow or incomplete.[1] 2. Reaction Time: Insufficient reaction time will lead to incomplete conversion of Erythromycin A. 3. Temperature: The reaction may be too slow at low temperatures. 4. Hydrolysis of Cladinose: A competing degradation pathway is the slow loss of the cladinose sugar from Erythromycin A under acidic conditions, which does not lead to this compound.[2]1. Adjust pH: Lower the pH of the reaction mixture. Optimal conversion occurs in acidic aqueous solutions. The decomposition rate of Erythromycin A increases as the pH decreases.[1] Aim for a pH in the range of 2-4 for efficient conversion. 2. Increase Reaction Time: Monitor the reaction progress using a suitable analytical method like HPLC. Extend the reaction time until the concentration of Erythromycin A is minimized and the concentration of this compound is maximized. 3. Increase Temperature: Gently warm the reaction mixture. A moderate increase in temperature can enhance the reaction rate. However, avoid excessive heat, which may promote unwanted side reactions. 4. Optimize pH and Temperature: Carefully control the pH and temperature to favor the formation of this compound over the hydrolysis of the cladinose moiety.
Presence of Multiple Byproducts 1. Equilibrium with Intermediates: The reaction proceeds through an equilibrium with Erythromycin A enol ether and Erythromycin A-6,9-hemiketal.[2][3] 2. Further Degradation: Prolonged exposure to harsh acidic conditions can lead to further degradation of the desired product. 3. Alkaline Degradation: If the pH is not well-controlled and shifts to alkaline, pseudoerythromycin A enol ether can be formed.[3]1. Reaction Monitoring: Closely monitor the reaction by HPLC to determine the optimal time to quench the reaction when the concentration of this compound is at its peak. 2. Controlled Quenching: Quench the reaction by neutralizing the acid once the optimal conversion is achieved to prevent further degradation. 3. Strict pH Control: Maintain a consistent acidic pH throughout the reaction. Use a buffered system if necessary to prevent pH fluctuations.
Difficulty in Purifying this compound 1. Similar Polarity of Byproducts: The starting material and byproducts (e.g., Erythromycin A enol ether) may have similar polarities, making chromatographic separation challenging. 2. Limited Solubility: this compound has limited water solubility but is soluble in organic solvents like ethanol, methanol, DMF, and DMSO.[4]1. Optimized Chromatography: Develop a robust HPLC or column chromatography method. A reversed-phase C18 column is often suitable. The mobile phase composition can be optimized to improve the separation of this compound from Erythromycin A and other byproducts. Gradient elution may be necessary. 2. Solvent Selection for Extraction: Utilize its solubility profile for extraction. After neutralizing the reaction mixture, extract the product into a suitable organic solvent.
Inconsistent Results 1. Variability in Starting Material: The purity of the initial Erythromycin A can affect the reaction outcome. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different product ratios.1. Use High-Purity Starting Material: Ensure the Erythromycin A used is of high purity. 2. Precise Control of Parameters: Maintain strict and consistent control over all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical transformation in the synthesis of this compound?

A1: The synthesis of this compound from Erythromycin A is an acid-catalyzed intramolecular dehydration and rearrangement. Under acidic conditions, Erythromycin A undergoes a complex internal cyclization. This involves the formation of an enol ether intermediate, followed by a second internal cyclization involving the C12-OH and the C9 enol to form the stable ketal structure of this compound.[4]

Q2: What is the optimal pH for maximizing the yield of this compound?

A2: While a definitive optimal pH is not universally cited, the rate of Erythromycin A degradation to form this compound is significantly accelerated at lower pH values.[1] A pH range of 2-4 is generally effective for promoting the conversion. It is crucial to monitor the reaction to avoid excessive degradation.

Q3: What are the main byproducts to expect, and how can they be minimized?

A3: The main byproducts are the intermediates Erythromycin A-6,9-hemiketal and Erythromycin A enol ether, with which this compound exists in equilibrium.[2][3] Additionally, under certain conditions, hydrolysis of the cladinose sugar can occur.[2] To minimize byproducts, it is essential to carefully control the reaction time and pH, and to quench the reaction once the maximum concentration of this compound is reached.

Q4: How can I monitor the progress of the reaction?

A4: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile, methanol, and an ammonium acetate buffer) can effectively separate Erythromycin A, this compound, and other related substances.[5] This allows for the quantification of the starting material and the product over time.

Q5: What is a suitable method for the purification of this compound?

A5: Purification can be achieved through chromatographic techniques. Preparative HPLC is a common method for obtaining high-purity this compound, especially when it is intended for use as an analytical standard. Column chromatography with silica gel can also be employed. The choice of solvent system for elution is critical for achieving good separation.

Experimental Protocols

The following is a generalized methodology for the synthesis and analysis of this compound based on the principles of acid-catalyzed degradation of Erythromycin A. Researchers should optimize the specific conditions based on their experimental setup and desired outcomes.

Synthesis of this compound (Controlled Acidic Degradation of Erythromycin A)

Objective: To convert Erythromycin A to this compound with a high yield.

Materials:

  • Erythromycin A

  • Dilute Hydrochloric Acid (HCl) or another suitable acid

  • Sodium Bicarbonate (NaHCO₃) solution or another suitable base for neutralization

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol or other suitable solvent for sample preparation

Procedure:

  • Dissolve a known quantity of Erythromycin A in a suitable aqueous or mixed aqueous/organic solvent.

  • Adjust the pH of the solution to approximately 2-3 by the dropwise addition of dilute HCl while stirring.

  • Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated, 30-40°C) and monitor the progress by taking aliquots at regular intervals.

  • Analyze the aliquots by HPLC to determine the relative concentrations of Erythromycin A and this compound.

  • Once the concentration of this compound has maximized and the concentration of Erythromycin A is minimal, quench the reaction by neutralizing the solution to a pH of ~7-8 with a sodium bicarbonate solution.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

Analysis and Quantification by HPLC

Objective: To separate and quantify Erythromycin A and this compound in a reaction mixture.

Instrumentation and Conditions (Example):

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and a buffer such as 0.2 M ammonium acetate. A typical mobile phase could be Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm[5]

  • Column Temperature: Can be elevated (e.g., 50-70°C) to improve peak shape.

Procedure:

  • Prepare standard solutions of Erythromycin A and this compound of known concentrations.

  • Dilute the reaction aliquots and the final product in the mobile phase or a suitable solvent.

  • Inject the standards and samples into the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.

Visualizations

This compound Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Erythromycin A dissolve Dissolve in Solvent start->dissolve acidify Acidify to pH 2-3 dissolve->acidify react React at Controlled Temperature acidify->react monitor Monitor by HPLC react->monitor quench Neutralize to Quench monitor->quench Optimal Conversion extract Extract with Organic Solvent quench->extract dry Dry and Evaporate extract->dry purify Purify by Chromatography dry->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield high_ph Suboptimal pH (Too High) low_yield->high_ph short_time Insufficient Reaction Time low_yield->short_time low_temp Low Temperature low_yield->low_temp side_reaction Side Reactions low_yield->side_reaction adjust_ph Decrease pH high_ph->adjust_ph increase_time Increase Reaction Time short_time->increase_time increase_temp Increase Temperature low_temp->increase_temp optimize_conditions Optimize Conditions side_reaction->optimize_conditions

Caption: Troubleshooting logic for low synthesis yield.

References

troubleshooting Anhydroerythromycin A detection in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anhydroerythromycin A Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of this compound in complex biological and environmental matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Q1: Why am I observing significant signal suppression or enhancement (matrix effects) for this compound in my samples?

A: Matrix effects are a primary challenge in complex sample analysis and are caused by co-eluting endogenous components from the matrix (e.g., salts, lipids, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This can lead to either a suppressed (lower) or enhanced (higher) signal, resulting in inaccurate quantification.[1][2]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) are highly effective for cleaning up complex samples.[2][3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate correction during data processing.[4]

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects.[3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact.[4] However, this will also raise the method's limit of quantification.[4]

Q2: My this compound peak is broad, split, or shows poor symmetry. What are the likely chromatographic causes?

A: Poor peak shape is typically related to suboptimal chromatographic conditions or interactions between the analyte and the analytical column.

Troubleshooting Steps:

  • Mobile Phase pH: this compound, like its parent compound, is a basic and lipophilic molecule. Using a mobile phase with an appropriate pH (often slightly alkaline, e.g., pH 7-10, with a pH-stable column) can improve peak shape by ensuring the analyte is in a consistent, non-ionized state.[5]

  • Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape and retention time for macrolides on some stationary phases.[5][6]

  • Check for Column Contamination: Complex matrices can lead to a buildup of non-eluting compounds on the column. Implement a robust column washing step after each analytical batch.

  • Optimize Gradient Elution: Adjust the gradient slope to ensure this compound elutes in a region with sufficient organic solvent to maintain a sharp peak.

Q3: The concentration of this compound in my samples seems unexpectedly high. Could this be an analytical artifact?

A: Yes, this is a significant possibility. This compound is a known degradation product of Erythromycin A, formed rapidly under acidic conditions.[7][8][9] If your samples contain Erythromycin A, any exposure to acidic pH during sample collection, storage, or extraction can artificially generate this compound, leading to erroneously high results.

Troubleshooting Steps:

  • Control pH: Ensure all buffers and solvents used during sample preparation are at a neutral or slightly alkaline pH to prevent the acid-catalyzed degradation of Erythromycin A.[10]

  • Analyze for Erythromycin A: Simultaneously monitor for Erythromycin A in your samples. A corresponding decrease in Erythromycin A concentration alongside an increase in this compound can indicate in-process degradation.

  • Minimize Sample Processing Time: Process samples as quickly as possible and keep them cold to reduce the rate of any potential chemical or enzymatic degradation.

Q4: I am experiencing low or inconsistent recovery of this compound. How can I improve my extraction efficiency?

A: Low recovery is often due to an inefficient extraction protocol or analyte degradation.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Ensure the chosen solvent (e.g., acetonitrile) is effective for extracting this compound from the specific sample matrix.[3]

  • Evaluate Extraction Technique: While liquid-liquid extraction (LLE) is simple, it can have poor reproducibility.[3] Methods like SPE or QuEChERS offer higher recovery and precision for macrolides in complex matrices like tissues and eggs.[3]

  • Assess Analyte Stability: As mentioned in Q3, ensure the analyte is not degrading during the extraction process. Check the pH and temperature at each step. This compound should be stored at -20°C.

Problem Potential Cause Recommended Solution
Inaccurate Quantification Matrix Effect (Ion Suppression/Enhancement)Optimize sample cleanup (SPE/QuEChERS), use a stable isotope-labeled internal standard, prepare matrix-matched calibration curves.[2][3][4]
High/False Positive Results In-vitro degradation of Erythromycin A to this compound.Maintain neutral or alkaline pH during sample handling and extraction; minimize processing time.[7][9]
Poor Peak Shape Suboptimal mobile phase pH; Column contamination.Adjust mobile phase pH to 7-10 (with a compatible column); increase column temperature; implement a column wash step.[5][6]
Low Analyte Recovery Inefficient extraction; Analyte degradation.Use a robust extraction method like QuEChERS; ensure pH and temperature control throughout the process.[3]
Low Sensitivity High matrix interference; Suboptimal MS parameters.Improve sample cleanup; optimize MS/MS parameters (e.g., collision energy, MRM transitions).[2][3]
Table 1. Summary of common troubleshooting issues and solutions for this compound analysis.

Methodology & Protocols

Generalized QuEChERS Protocol for Complex Matrices

The QuEChERS method is highly effective for extracting macrolides from challenging matrices like animal tissue and eggs.[3]

  • Homogenization: Weigh 1-2 g of homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard: Fortify the sample with an appropriate internal standard.

  • Extraction: Add 10 mL of extraction solvent (e.g., acetonitrile with 1% acetic acid, or adjusted to be non-acidic if Erythromycin A degradation is a concern). Vortex vigorously for 1 minute.

  • Salting-Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at >4000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., C18, PSA) to remove interfering matrix components. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at >4000 x g for 5 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Typical LC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

Parameter Typical Condition
HPLC Column C18, 2.1 x 100 mm, <2.7 µm particle size
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C[5]
Ionization Mode Electrospray Ionization, Positive (ESI+)[3]
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 716.5 [M+H]⁺[5][11]
Example Product Ions (Q3) m/z 158.2, m/z 558.4 (These require empirical optimization)[3]
Note: An acidic mobile phase is common for chromatography but can promote on-column degradation of any residual Erythromycin A. If this is a concern, a higher pH mobile phase with a compatible column should be considered.

Visual Workflow Guides

The following diagrams illustrate key workflows for troubleshooting and analysis.

Troubleshooting Troubleshooting Logic for this compound Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Inaccurate Results (Poor Sensitivity, Reproducibility, or Accuracy) Cause1 Matrix Effect (Ion Suppression/Enhancement) Problem->Cause1 Cause2 Analyte Instability (Artifact Formation from Erythromycin A) Problem->Cause2 Cause3 Suboptimal Chromatography (Poor Peak Shape) Problem->Cause3 Solution1a Optimize Sample Cleanup (SPE, QuEChERS) Cause1->Solution1a Solution1b Use Matrix-Matched Calibrants & Stable Isotope IS Cause1->Solution1b Solution2a Control pH During Prep (pH > 7) & Minimize Handling Time Cause2->Solution2a Solution3a Optimize Mobile Phase & Column Temp Cause3->Solution3a

Caption: A troubleshooting decision tree for common analytical issues.

Workflow General Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (e.g., Tissue, Plasma) Extract 2. Extraction (Solvent + Salts) Sample->Extract Cleanup 3. Dispersive SPE Cleanup Extract->Cleanup LC 4. UPLC/HPLC Separation Cleanup->LC MS 5. MS/MS Detection (ESI+, MRM) LC->MS Data 6. Data Processing & Quantification MS->Data

Caption: A typical workflow from sample preparation to data analysis.

References

Technical Support Center: Minimizing Anhydroerythromycin A Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Anhydroerythromycin A, ensuring sample integrity is paramount for accurate analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation that may lead to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the primary acid-catalyzed degradation product of the macrolide antibiotic Erythromycin A, formed both in vitro and in vivo.[1][2][3][4][5] Its stability is a significant concern because it can further degrade under various conditions, leading to inaccurate quantification in research and clinical settings.

Q2: What are the main factors that contribute to the degradation of this compound?

The primary factors influencing the stability of this compound are pH, temperature, and light exposure. Acidic conditions, in particular, are known to promote the initial formation of this compound from Erythromycin A and can potentially lead to its further degradation.[6][7][8]

Q3: How should this compound analytical standards be stored?

For long-term storage, this compound analytical standards should be kept at -20°C.[2][9][10] When preparing stock solutions, it is recommended to use organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), in which this compound is soluble.[2][10] Aqueous solutions should be prepared fresh and used immediately due to the compound's limited water solubility and potential for hydrolysis.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during sample preparation, leading to the degradation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound after sample extraction. Degradation due to acidic pH: The sample matrix or extraction solvents may be acidic, causing further degradation.- Adjust the pH of the sample to a neutral or slightly basic range (pH 7-8) before extraction. - Use buffered solutions to maintain a stable pH throughout the extraction process.
Inappropriate solvent selection: The chosen solvent may not be optimal for extracting this compound or may promote its degradation.- Use water-immiscible organic solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane for liquid-liquid extraction. - For solid-phase extraction, use a polymeric reversed-phase sorbent.
Prolonged exposure to room temperature: this compound may be thermally labile.- Perform all extraction steps on ice or at a reduced temperature. - Minimize the time samples are kept at room temperature.
Inconsistent analytical results between replicate samples. Variable degradation during sample processing: Inconsistent timing or conditions during extraction can lead to varying levels of degradation.- Standardize all steps of the sample preparation workflow, including incubation times, mixing speeds, and temperature. - Prepare samples in smaller batches to ensure consistent processing times for each sample.
Photodegradation: Exposure to light, especially UV light, can cause degradation.- Work in a shaded environment or use amber-colored labware to protect samples from light. - Store extracts in the dark and at low temperatures until analysis.
Appearance of unknown peaks in the chromatogram. Further degradation of this compound: The analytical conditions themselves might be causing on-column or in-source degradation.- Evaluate the pH of the mobile phase; a neutral or slightly basic pH may be preferable. - Optimize the temperature of the autosampler and column to minimize degradation during analysis. - Investigate the possibility of in-source fragmentation in the mass spectrometer and optimize source parameters.
Loss of analyte during solvent evaporation. Analyte volatility or adsorption to the container: High temperatures during evaporation can lead to loss of the analyte.- Use a gentle stream of nitrogen for evaporation at a controlled, low temperature. - Consider using silanized glassware to prevent adsorption of the analyte to the container surface.

Experimental Protocols

Below are detailed methodologies for key experiments related to the handling and analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from methods for macrolide extraction and is designed to minimize degradation.

Materials:

  • Plasma sample

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Ammonium hydroxide solution

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL, amber)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of plasma in a 15 mL amber centrifuge tube, add 100 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 5 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (MTBE) to a new amber tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate

This protocol utilizes a polymeric reversed-phase SPE cartridge for efficient cleanup and concentration.

Materials:

  • Tissue homogenate (in a suitable buffer, pH 7-8)

  • Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB)

  • Methanol

  • Deionized water

  • 5% Ammonium hydroxide in methanol

  • SPE manifold

  • Centrifuge

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Centrifuge the tissue homogenate at 10,000 rpm for 15 minutes to pellet cellular debris. Load 1 mL of the supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into an amber collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in a suitable solvent for analysis.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
EthanolSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
WaterLimited solubility

Data compiled from multiple sources.[2][10]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDuration
Solid (analytical standard)-20°CLong-term
Stock solution (in organic solvent)-20°CUp to several months (verify stability)
Working solution (aqueous)4°CUse immediately; do not store

Visualizations

degradation_pathway Erythromycin_A Erythromycin A Anhydroerythromycin_A This compound Erythromycin_A->Anhydroerythromycin_A  Acidic pH (Primary Pathway) Further_Degradation Further Degradation Products Anhydroerythromycin_A->Further_Degradation  Light  Strong Acid/Base  High Temperature

Caption: this compound formation and subsequent degradation pathways.

sample_prep_workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Storage Store at -80°C Sample->Storage pH_Adjust Adjust to pH 7-8 Storage->pH_Adjust LLE Liquid-Liquid Extraction (e.g., MTBE) pH_Adjust->LLE SPE Solid-Phase Extraction (Polymeric RP) pH_Adjust->SPE Evaporation Evaporate under N2 at 30°C LLE->Evaporation SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Recommended workflow for minimizing this compound degradation.

References

improving resolution of Anhydroerythromycin A in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of Anhydroerythromycin A.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Other Erythromycin-Related Compounds

Poor resolution is a common issue in the chromatography of complex mixtures like erythromycin and its related substances. This guide provides a systematic approach to improving the separation of this compound.

Symptoms:

  • Overlapping peaks for this compound and adjacent compounds (e.g., Erythromycin B).

  • Inaccurate quantification due to co-elution.[1]

  • Shoulders on the this compound peak.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition 1. Optimize pH: The pH of the mobile phase is a critical factor.[2][3][4] For basic compounds like erythromycin derivatives, adjusting the pH can significantly alter retention times and selectivity.[5] An increase in pH can lead to shorter retention times.[2] Consider a pH where the ionization of this compound and interfering compounds are sufficiently different to promote separation. For ionizable compounds, a mobile phase pH between 2 and 4 is often a good starting point for method development.[4] 2. Adjust Organic Modifier Concentration: Vary the concentration of the organic solvent (e.g., acetonitrile, methanol). A lower percentage of the organic modifier will generally increase retention times and may improve the resolution of closely eluting peaks. Gradient elution can also be effective.[6] 3. Buffer Selection and Concentration: Use a suitable buffer to maintain a stable pH.[3] The buffer concentration can also influence peak shape and resolution.
Suboptimal Stationary Phase 1. Column Chemistry: C18 columns are commonly used for the separation of erythromycin and its related substances.[5][7] However, if resolution is poor, consider a different stationary phase, such as a C8 or a polymer-based column. Different column chemistries will offer different selectivities. 2. Particle Size and Column Dimensions: Using a column with a smaller particle size or a longer column can increase efficiency and improve resolution.
Inadequate Method Parameters 1. Flow Rate: Lowering the flow rate can increase the time for interaction between the analytes and the stationary phase, potentially improving resolution. 2. Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and resolution. An increase in temperature may shorten retention times.[8]
Column Overload Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.[6] Reduce the injection volume or the sample concentration.

Experimental Workflow for Troubleshooting Poor Resolution:

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed check_mobile_phase Optimize Mobile Phase (pH, Organic Modifier, Buffer) start->check_mobile_phase check_column Evaluate Stationary Phase (Chemistry, Dimensions) check_mobile_phase->check_column If no improvement resolution_ok Resolution Acceptable check_mobile_phase->resolution_ok If resolved check_parameters Adjust Method Parameters (Flow Rate, Temperature) check_column->check_parameters If no improvement check_column->resolution_ok If resolved check_injection Reduce Sample Load (Injection Volume, Concentration) check_parameters->check_injection If no improvement check_parameters->resolution_ok If resolved check_injection->resolution_ok If issue persists, consider further method development

Caption: A stepwise workflow for troubleshooting and improving the resolution of this compound in chromatography.

Issue 2: this compound Peak Tailing

Peak tailing can compromise the accuracy of integration and quantification.[9][10] This guide outlines the common causes and remedies for peak tailing of this compound.

Symptoms:

  • Asymmetric peak shape with a trailing edge that extends from the peak maximum.

  • Poor peak integration and inaccurate area determination.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase 1. Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic compounds like this compound, leading to peak tailing.[10][11] Using an end-capped column or a mobile phase with a competitive base (e.g., triethylamine) can help to minimize these interactions. 2. Mobile Phase pH: Operating at a low mobile phase pH (e.g., pH 2-4) can protonate the basic functional groups of this compound, reducing interactions with silanol groups.[4]
Column Contamination or Degradation 1. Column Cleaning: Flush the column with a strong solvent to remove any adsorbed contaminants. 2. Guard Column: Use a guard column to protect the analytical column from strongly retained impurities in the sample.[6] 3. Column Replacement: If the column is old or has been used extensively, it may need to be replaced.
Mismatched Sample Solvent and Mobile Phase The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the mobile phase.[9] Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
Extra-column Effects Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[9] Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution important?

This compound is a degradation product of the macrolide antibiotic erythromycin.[12] It is formed under acidic conditions. As a related substance, its presence and quantity in erythromycin drug products must be carefully monitored to ensure the safety and efficacy of the medication. Good chromatographic resolution is essential for the accurate quantification of this compound and other impurities.

Q2: What are typical starting conditions for the chromatographic analysis of this compound?

Based on published methods, a good starting point for the analysis of this compound would be:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter to optimize.

  • Detection: UV detection at approximately 215 nm.[5]

  • Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

Q3: How can I confirm the identity of the this compound peak?

The most definitive way to identify the this compound peak is by using a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of this compound can be used for confirmation. Additionally, running a certified reference standard of this compound under the same chromatographic conditions will allow for identification based on retention time.

Q4: Can co-elution of this compound with Erythromycin B be a problem?

Yes, co-elution with other erythromycin-related compounds, such as Erythromycin B, can be a challenge.[1] The structural similarity between these compounds can make their separation difficult. Optimizing the mobile phase composition, particularly the pH and organic modifier content, is crucial to achieve baseline separation.

Logical Relationship of Factors Affecting Separation:

G cluster_0 Factors Influencing this compound Resolution Resolution Peak Resolution MobilePhase Mobile Phase Resolution->MobilePhase StationaryPhase Stationary Phase Resolution->StationaryPhase Parameters Method Parameters Resolution->Parameters pH pH MobilePhase->pH OrganicModifier Organic Modifier MobilePhase->OrganicModifier Buffer Buffer MobilePhase->Buffer ColumnChemistry Column Chemistry (C18, C8, etc.) StationaryPhase->ColumnChemistry ParticleSize Particle Size StationaryPhase->ParticleSize ColumnDimensions Column Dimensions StationaryPhase->ColumnDimensions FlowRate Flow Rate Parameters->FlowRate Temperature Temperature Parameters->Temperature

Caption: Key factors and their relationships that influence the chromatographic resolution of this compound.

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a general framework for developing a robust HPLC method for the separation of this compound from erythromycin and other related substances.

1. Sample Preparation:

  • Accurately weigh and dissolve the erythromycin sample (containing this compound) in a suitable diluent. The diluent should be compatible with the mobile phase (e.g., a mixture of water and the organic modifier used in the mobile phase).
  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chromatographic System:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

3. Initial Chromatographic Conditions:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: Prepare an aqueous buffer (e.g., 20 mM ammonium acetate) and adjust the pH to a starting value (e.g., pH 4.0).
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient: Begin with a shallow gradient (e.g., 10-50% B over 20 minutes) to scout for the elution of this compound and other related compounds.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 215 nm.
  • Injection Volume: 10 µL.

4. Method Optimization:

  • pH Adjustment: Perform a series of experiments by varying the pH of Mobile Phase A (e.g., in increments of 0.5 pH units) to observe the effect on the retention time and resolution of this compound.
  • Gradient Optimization: Once a suitable pH is determined, optimize the gradient profile to improve the separation of critical peak pairs. This may involve adjusting the initial and final percentages of Mobile Phase B, as well as the gradient slope.
  • Organic Modifier Selection: If resolution is still not satisfactory, evaluate the use of a different organic modifier (e.g., switch from acetonitrile to methanol or use a mixture of both).
  • Temperature and Flow Rate: Fine-tune the column temperature and flow rate to further enhance resolution and peak shape.

5. Method Validation:

  • Once an optimized method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

The following tables summarize typical chromatographic parameters reported in the literature for the analysis of erythromycin and its related substances, including this compound. These values can serve as a starting point for method development and troubleshooting.

Table 1: Example HPLC Methods for Erythromycin and Related Substances

ParameterMethod 1Method 2Method 3
Column C18, 150 x 4.6 mmC18, 100 x 4.6 mm, 3.5 µm[7]Polymer-based
Mobile Phase A 0.02 M Phosphate Buffer (pH 6.5)[5]0.4% Ammonium Hydroxide in Water[7]0.2 M Potassium Phosphate Buffer (pH 9.0)
Mobile Phase B Acetonitrile[5]Methanol[7]Acetonitrile/2-methyl-2-propanol
Elution Isocratic (40:60 A:B)[5]Gradient[7]Isocratic
Flow Rate 1.0 mL/minNot specified2.0 mL/min
Temperature 35 °CNot specified70 °C[13]
Detection 215 nm[5]215 nm[7]215 nm

Note: The information in this table is compiled from various sources and should be used as a general guideline. Specific conditions may need to be optimized for your particular application.

References

addressing matrix effects in Anhydroerythromycin A mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Anhydroerythromycin A. Our aim is to help you address specific issues related to matrix effects and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?
Q2: How can I qualitatively and quantitatively assess matrix effects for this compound?

A2: Matrix effects should be systematically evaluated during method development.

  • Qualitative Assessment: The post-column infusion technique is a common method. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment: The most widely accepted method is the post-extraction spike method.[1] The response of this compound in a post-spiked blank matrix extract is compared to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

    MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 is ideal.

Q3: What is the most effective way to minimize matrix effects for this compound analysis?

A3: A multi-faceted approach is generally the most effective:

  • Optimized Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than Protein Precipitation (PPT).[3][4]

  • Chromatographic Separation: Developing a robust HPLC or UHPLC method that chromatographically separates this compound from the majority of matrix components is crucial. Modifying the mobile phase composition, gradient profile, or using a different stationary phase can significantly reduce co-elution.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[5] A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal. While a specific SIL-IS for this compound may not be readily available, a labeled version of a closely related compound like Erythromycin-d6 or Erythromycin-¹³C,d₃ could be considered, but would require thorough validation to ensure it effectively tracks the matrix effects on this compound.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH This compound is a basic compound. Ensure the mobile phase pH is appropriate for good peak shape (typically 2-3 pH units below the pKa for basic compounds in reversed-phase chromatography).
Secondary Interactions with Column Use a column with end-capping or a different stationary phase (e.g., a PFP column) to minimize secondary silanol interactions.
Sample Solvent Mismatch Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a more rigorous sample preparation method such as Solid Phase Extraction (SPE) to remove a higher degree of matrix components.[4]
Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for sample-to-sample variations in matrix effects.
Sample Degradation This compound is a degradation product of Erythromycin A and may be susceptible to further degradation. Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.
Instrument Contamination Clean the ion source and mass spectrometer inlet to remove any buildup of non-volatile matrix components.
Issue 3: Significant Ion Suppression Observed
Possible Cause Troubleshooting Step
Co-elution with Phospholipids Modify the chromatographic gradient to better separate this compound from the phospholipid elution window.
Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE® or a targeted SPE protocol.[7][8]
High Salt Concentration in the Sample Ensure that the final sample extract has a low salt concentration, as high salt content can suppress the ESI signal.
Inefficient Sample Cleanup Switch from Protein Precipitation to a more selective method like Liquid-Liquid Extraction or Solid Phase Extraction.

Experimental Protocols & Data

Quantitative Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and achieving high recovery. Below is a summary of expected performance for different techniques based on literature for macrolide antibiotics.

Technique Typical Recovery (%) for Macrolides Matrix Effect (Ion Suppression) Advantages Disadvantages
Protein Precipitation (PPT) 80 - 105%HighFast, simple, and inexpensive.Does not effectively remove phospholipids and salts, leading to significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) 70 - 95%ModerateGood removal of salts and some phospholipids.Can be labor-intensive and may have lower recovery for more polar analytes.
Solid Phase Extraction (SPE) 85 - 110%LowHighly selective, provides the cleanest extracts, and can concentrate the analyte.More expensive and requires method development.
Detailed Methodologies

1. Protein Precipitation (PPT) Protocol

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) Protocol

  • To 200 µL of plasma sample, add the internal standard.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

3. Solid Phase Extraction (SPE) Protocol

  • Cartridge: A mixed-mode cation exchange polymer-based SPE cartridge is often suitable for basic compounds like this compound.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 200 µL of 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) PPT Protein Precipitation (Acetonitrile) Sample->PPT Fastest, least clean LLE Liquid-Liquid Extraction (MTBE) Sample->LLE Good for salts SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Most selective Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap LC UHPLC Separation (C18 Column) Evap->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Troubleshooting_Logic Start Inaccurate/Imprecise Results MatrixEffect Assess Matrix Effect (Post-Extraction Spike) Start->MatrixEffect Suppression Significant Ion Suppression? MatrixEffect->Suppression OptimizePrep Optimize Sample Prep (SPE or LLE) Suppression->OptimizePrep Yes OptimizeChroma Optimize Chromatography Suppression->OptimizeChroma No OptimizePrep->OptimizeChroma UseSIL Use Stable Isotope-Labeled IS OptimizeChroma->UseSIL Revalidate Re-validate Method UseSIL->Revalidate

References

Technical Support Center: Purification of Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Anhydroerythromycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a degradation product of Erythromycin A. It is typically formed under acidic conditions when the C6-hydroxyl group and the C12-hydroxyl group of Erythromycin A undergo intramolecular dehydration to form a stable cyclic ether. This conversion can occur both in vitro during sample processing and in vivo. This compound is often considered an impurity in Erythromycin A preparations.

Q2: What are the common methods for purifying this compound?

The primary purification techniques for this compound include:

  • Crystallization: This is a widely used method for purifying macrolides. Techniques such as solution-out crystallization, antisolvent crystallization, and evaporative crystallization can be employed.

  • Column Chromatography: Silica gel column chromatography is effective for separating this compound from other erythromycin-related substances and impurities.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity isolation of this compound, particularly for obtaining analytical standards.

Q3: What are the key analytical techniques to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[1] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.

Troubleshooting Guides

Crystallization

Q4: I am getting a low yield of crystals. What could be the issue?

  • Incomplete Precipitation: The concentration of the antisolvent may be insufficient to induce full precipitation. Gradually increase the volume of the antisolvent.

  • Supersaturation Level: The initial concentration of this compound in the solvent might be too low. Ensure you are starting with a solution close to its saturation point.

  • Cooling Rate: A rapid cooling rate can lead to the formation of fine crystals that are difficult to recover. A gradual cooling process is recommended to allow for the growth of larger, more easily filterable crystals.

  • pH of the Solution: The pH can influence the solubility of this compound. Ensure the pH is optimized for minimal solubility during crystallization.

Q5: The purity of my crystallized this compound is lower than expected. How can I improve it?

  • Washing Step: Ensure the crystals are washed with a cold, appropriate solvent in which this compound has low solubility to remove residual mother liquor containing impurities.

  • Recrystallization: A second crystallization step (recrystallization) can significantly improve purity.

  • Inclusion of Impurities: Rapid crystal growth can trap impurities within the crystal lattice. Slowing down the crystallization process by using a slower cooling rate or a slower addition of antisolvent can mitigate this.

Column Chromatography

Q6: My compound is not eluting from the silica gel column.

  • Solvent Polarity: The mobile phase may not be polar enough to elute the compound. Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing a small percentage of a stronger solvent like methanol with ammonium hydroxide can be effective.

  • Compound Decomposition: this compound might be degrading on the acidic silica gel. You can test for stability by spotting the compound on a TLC plate and letting it sit for a few hours before eluting. If decomposition is suspected, consider using deactivated silica gel or an alternative stationary phase like alumina.

Q7: I am seeing tailing peaks in my fractions when analyzing by TLC/HPLC.

  • Column Overloading: Too much sample was loaded onto the column. Reduce the amount of crude material relative to the amount of silica gel.

  • Inappropriate Mobile Phase: The solvent system may not be optimal. Experiment with different solvent mixtures to find one that provides a symmetrical peak shape on TLC.

  • Channeling in the Column: The column may not be packed uniformly, leading to uneven flow of the mobile phase. Ensure the column is packed carefully and the silica gel is fully settled before loading the sample.

High-Performance Liquid Chromatography (HPLC)

Q8: I am observing poor separation between this compound and other erythromycin-related impurities.

  • Mobile Phase Composition: The mobile phase composition is critical for resolution. Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.

  • pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and selectivity of macrolide antibiotics. Optimization of the pH is often necessary to achieve good separation.

  • Column Type: A C8 or C18 reversed-phase column is typically used. The choice of column can impact the separation, and older columns sometimes provide better separation for erythromycins.[2]

Q9: My peaks are broad and show significant tailing.

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

  • Secondary Interactions: Residual silanol groups on the silica-based column can interact with the basic nitrogen atom in this compound, leading to tailing. Using a mobile phase with a suitable buffer or an end-capped column can minimize these interactions.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)

Purification TechniqueStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
Crystallization 70-85%90-97%70-85%Scalable, cost-effectiveMay require multiple recrystallizations for high purity
Silica Gel Column Chromatography 50-80%>95%60-80%Good for removing closely related impuritiesCan be time-consuming, potential for sample degradation on silica
Preparative HPLC 80-95%>99%40-60%Highest purity achievable, good for small scaleExpensive, lower throughput, lower yield

Note: The values in this table are illustrative and can vary significantly based on the initial sample purity, specific experimental conditions, and the scale of the purification.

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization

This protocol describes a general procedure for the purification of this compound from a crude mixture by solution-out crystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone, dichloromethane) at a slightly elevated temperature (e.g., 40-50°C) to achieve a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystal Formation: Gradually cool the solution to room temperature, and then further cool in an ice bath or refrigerator (0-4°C). The cooling should be slow to promote the formation of larger crystals.

  • Crystal Maturation: Allow the solution to stand at the low temperature for several hours to maximize crystal growth and yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the purity of the crystals by HPLC. If the purity is not satisfactory, a recrystallization can be performed by repeating the above steps.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for samples with poor solubility in the mobile phase, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Column Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A typical mobile phase for macrolides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.

  • Fraction Collection: Collect fractions of the eluate.

  • Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution Crystallization Crystallization (Cooling/Antisolvent) Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Analysis1 Purity Check (HPLC/TLC) Drying->Analysis1 Pure_Crystal Purified this compound Decision Purity > 95%? Analysis1->Decision Column_Chromatography Column Chromatography Fraction_Collection Fraction Collection & Analysis Column_Chromatography->Fraction_Collection Evaporation Solvent Evaporation Fraction_Collection->Evaporation Pure_Column Purified this compound Evaporation->Pure_Column Decision->Pure_Crystal Yes Decision->Column_Chromatography No

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Low Crystallization Yield Check_Concentration Is the solution saturated? Start->Check_Concentration Check_Antisolvent Is antisolvent volume sufficient? Check_Concentration->Check_Antisolvent Yes Increase_Conc Increase initial concentration Check_Concentration->Increase_Conc No Check_Cooling Is the cooling rate slow? Check_Antisolvent->Check_Cooling Yes Add_Antisolvent Gradually add more antisolvent Check_Antisolvent->Add_Antisolvent No Check_pH Is pH optimized for low solubility? Check_Cooling->Check_pH Yes Slow_Cooling Decrease cooling rate Check_Cooling->Slow_Cooling No Adjust_pH Adjust pH Check_pH->Adjust_pH No End Improved Yield Check_pH->End Yes Increase_Conc->End Add_Antisolvent->End Slow_Cooling->End Adjust_pH->End

Caption: Troubleshooting decision tree for low crystallization yield.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Anhydroerythromycin A.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous solution.

Possible Causes and Solutions:

  • Concentration Exceeds Aqueous Solubility: this compound has limited solubility in water.[1][2] You may be attempting to dissolve it at a concentration that is too high.

    • Solution: Determine the maximum effective concentration with acceptable solubility for your experiment. If a higher concentration is necessary, consider the solubilization techniques outlined in the experimental protocols below.

  • pH of the Aqueous Solution: The solubility of macrolide antibiotics can be pH-dependent. This compound is a degradation product of erythromycin in acidic conditions, suggesting that its own stability and solubility may be affected by pH.[1][3][4]

    • Solution: Adjust the pH of your aqueous solution. For macrolides, a pH range of 7.0-7.5 is often where they are most stable.[1] Avoid acidic conditions (pH < 7) as this can lead to the degradation of the parent compound, erythromycin, into this compound and may also affect the solubility of this compound itself.[3][5]

  • Improper Dissolution Method: Simply adding the compound to water may not be sufficient for complete dissolution.

    • Solution: First, dissolve this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol before adding it to your aqueous buffer.[2][6] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Logical Workflow for Troubleshooting Precipitation:

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_ph Is the pH of the solution optimal? check_conc->check_ph No lower_conc Lower the working concentration check_conc->lower_conc Yes check_dissolution Was the initial dissolution method appropriate? check_ph->check_dissolution Yes adjust_ph Adjust pH to neutral range (7.0-7.5) check_ph->adjust_ph No use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) check_dissolution->use_cosolvent No complexation Consider advanced solubilization (Cyclodextrin, Solid Dispersion) check_dissolution->complexation Yes, but still precipitates end_solution Solution Achieved use_cosolvent->end_solution adjust_ph->end_solution lower_conc->end_solution complexation->end_solution G start Weigh this compound dissolve_organic Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve_organic add_stock Slowly add stock to buffer while vortexing dissolve_organic->add_stock prepare_aqueous Prepare aqueous buffer prepare_aqueous->add_stock final_solution Final working solution add_stock->final_solution G cluster_problem Problem cluster_solutions Solubilization Strategies cluster_outcome Outcome Anhydro_A This compound (Poorly Water-Soluble) CoSolvent Co-solvents (e.g., DMSO, Ethanol) Anhydro_A->CoSolvent Increases polarity of the solvent mixture Cyclodextrin Cyclodextrin Complexation Anhydro_A->Cyclodextrin Encapsulation in hydrophobic cavity SolidDispersion Solid Dispersion (e.g., with PEG) Anhydro_A->SolidDispersion Dispersion in a hydrophilic matrix Soluble_Anhydro_A Solubilized this compound in Aqueous Solution CoSolvent->Soluble_Anhydro_A Cyclodextrin->Soluble_Anhydro_A SolidDispersion->Soluble_Anhydro_A

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Anhydroerythromycin A and Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of Anhydroerythromycin A and its parent compound, erythromycin. The information presented herein is based on available experimental data to facilitate an objective assessment for research and drug development purposes.

Introduction

Erythromycin is a well-established macrolide antibiotic widely used in clinical practice. Its bioactivity stems from its ability to inhibit bacterial protein synthesis. This compound is a major degradation product of erythromycin, formed under acidic conditions both in vitro and in vivo. The bioactivity of this compound has been a subject of conflicting reports, with some studies suggesting negligible antibacterial properties while others indicate activity against specific bacterial strains. This guide aims to clarify these differences by presenting the available data on their respective mechanisms of action and antibacterial potency.

Bioactivity Profile: A Tale of Two Molecules

Erythromycin exhibits a broad spectrum of antibacterial activity, primarily against Gram-positive bacteria. In contrast, the antibacterial efficacy of this compound appears to be significantly limited and a point of contention in scientific literature.

Mechanism of Action

Erythromycin: The primary mechanism of action for erythromycin is the inhibition of bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[1] This bacteriostatic action prevents the growth and proliferation of susceptible bacteria. Recent studies have also indicated that erythromycin can interfere with bacterial communication systems, such as quorum sensing in Acinetobacter baumannii, leading to the disruption of biofilms.[1][2]

This compound: The primary biological activity of this compound is not antibacterial but rather the inhibition of the human cytochrome P450 enzyme, CYP3A4.[3][4] This inhibition is significant as it can lead to drug-drug interactions when erythromycin is co-administered with other medications metabolized by this enzyme. While some sources report specific antibacterial activity against certain strains, others assert that this compound has negligible antibacterial effects.[3][5][6] The mechanism behind its reported, albeit limited, antibacterial action is not well-elucidated.

Quantitative Bioactivity Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound and erythromycin against various bacterial strains. It is important to note the limited data available for this compound.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureus12.5[3]
Bacillus cereus6.25[3]
Erythromycin Staphylococcus aureus0.25 - >1024[7]
Streptococcus pyogenes0.03 - 0.125[7]
Streptococcus pneumoniae0.03 - 0.125[7]
Acinetobacter baumannii>1024 (for resistant strains)[1]

Note: The MIC values for erythromycin can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The provided ranges are illustrative.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antibacterial activity of a compound. The data presented in this guide is primarily based on the broth microdilution method .

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions (e.g., 18-24 hours at 37°C). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (this compound or erythromycin) is prepared in a suitable solvent and then diluted in the appropriate broth medium.

  • Serial Dilutions: Serial twofold dilutions of the antimicrobial agent are prepared in the wells of a 96-well plate containing broth.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells are inoculated with the bacterial suspension and the plate is incubated under appropriate conditions.

  • Reading of Results: The MIC is determined by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

Visualizing a Key Bioactivity Pathway

The following diagram illustrates the inhibitory effect of erythromycin on the quorum sensing (QS) system of Acinetobacter baumannii, a mechanism that contributes to its antibiofilm activity.

Erythromycin_Quorum_Sensing_Inhibition cluster_bacterium Acinetobacter baumannii abaI abaI gene AHL_synthase AHL Synthase abaI->AHL_synthase expresses abaR abaR gene AHL_receptor AHL Receptor abaR->AHL_receptor expresses AHL AHL Signal Molecule AHL_synthase->AHL produces Virulence_genes Virulence & Biofilm Formation Genes AHL_receptor->Virulence_genes activates AHL->AHL_receptor binds to Erythromycin Erythromycin Erythromycin->abaI downregulates expression Erythromycin->abaR downregulates expression caption Erythromycin's Inhibition of Quorum Sensing

Caption: Erythromycin's Inhibition of Quorum Sensing.

Conclusion

References

Anhydroerythromycin A vs. Other Macrolide Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Macrolide antibiotics are a cornerstone in the treatment of various bacterial infections. However, their susceptibility to degradation under certain conditions, particularly in the acidic environment of the stomach, can lead to the formation of various degradation products. These products may possess altered biological activities, including modified antibacterial efficacy and potential for drug-drug interactions. This guide provides a comparative overview of Anhydroerythromycin A, a major degradation product of Erythromycin A, and other macrolide degradation products, supported by available experimental data and detailed methodologies.

Macrolide Degradation: An Overview

Erythromycin A, the progenitor of many macrolide antibiotics, is particularly prone to degradation in acidic conditions. This process involves an intramolecular cyclization reaction, leading to the formation of several degradation products. The primary and most studied degradation product is this compound. Other notable degradation products include Erythromycin A enol ether, and metabolites formed through processes like N-demethylation. The formation of these products can significantly impact the overall therapeutic profile of the parent macrolide.

Comparative Biological Activity

A direct quantitative comparison of the biological activities of all macrolide degradation products is challenging due to limited publicly available data. However, existing studies provide valuable insights into the activity of this compound.

Antibacterial Activity
CompoundTest OrganismMIC (µg/mL)Citation
This compound Staphylococcus aureus12.5[1]
Bacillus cereus6.25[1]
Erythromycin A enol ether Not specifiedNegligible activity reported
N-desmethylerythromycin A Not specifiedData not available

Note: The lack of comprehensive comparative studies necessitates direct experimental evaluation to definitively determine the antibacterial spectrum and potency of various macrolide degradation products.

Cytochrome P450 3A4 (CYP3A4) Inhibition

The inhibition of CYP3A4, a key enzyme in drug metabolism, is a significant factor in drug-drug interactions. This compound has been identified as a more potent inhibitor of CYP3A4 than Erythromycin A itself. This suggests that the degradation of Erythromycin A in vivo could contribute to clinically relevant drug interactions. Quantitative data (IC50 or Kᵢ values) for a direct comparison with other degradation products are limited.

CompoundActivityQuantitative DataCitation
This compound More potent inhibitor than Erythromycin ASpecific IC50/Kᵢ values for comparison not available
Erythromycin A enol ether Data not availableData not available
N-desmethylerythromycin A Data not availableData not available

Note: Further research is required to quantify and compare the CYP3A4 inhibitory potential of various macrolide degradation products to better predict their impact on drug metabolism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro antibacterial susceptibility of a compound.

a. Materials:

  • Test compounds (this compound and other degradation products)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus cereus ATCC 14579)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This assay determines the potential of a compound to inhibit the metabolic activity of the CYP3A4 enzyme.

a. Materials:

  • Test compounds (this compound and other degradation products)

  • Human liver microsomes (HLMs) or recombinant human CYP3A4

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • LC-MS/MS system

b. Protocol:

  • Preparation of Solutions: Prepare stock solutions of the test compounds and the CYP3A4 substrate in a suitable solvent (e.g., acetonitrile or methanol).

  • Incubation Mixture: Prepare an incubation mixture containing HLMs or recombinant CYP3A4, potassium phosphate buffer, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Macrolide_Degradation_Pathway Erythromycin_A Erythromycin A Acidic_Conditions Acidic Conditions (e.g., Stomach pH) Erythromycin_A->Acidic_Conditions N_demethylation N-demethylation (Metabolism) Erythromycin_A->N_demethylation Anhydroerythromycin_A This compound Acidic_Conditions->Anhydroerythromycin_A Intramolecular cyclization Erythromycin_A_enol_ether Erythromycin A enol ether Acidic_Conditions->Erythromycin_A_enol_ether Intramolecular cyclization N_desmethylerythromycin_A N-desmethylerythromycin A N_demethylation->N_desmethylerythromycin_A

Caption: Degradation pathway of Erythromycin A under acidic conditions and metabolism.

Experimental_Workflow cluster_prep Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Degradation_Products Isolate/Synthesize Macrolide Degradation Products MIC_Assay Broth Microdilution MIC Assay Degradation_Products->MIC_Assay CYP3A4_Assay In Vitro CYP3A4 Inhibition Assay Degradation_Products->CYP3A4_Assay Bacterial_Cultures Prepare Bacterial Cultures Bacterial_Cultures->MIC_Assay Enzyme_Preparation Prepare Human Liver Microsomes/Recombinant CYP3A4 Enzyme_Preparation->CYP3A4_Assay MIC_Data Determine MIC Values MIC_Assay->MIC_Data IC50_Data Calculate IC50/Ki Values CYP3A4_Assay->IC50_Data Comparison Comparative Analysis of Biological Activity MIC_Data->Comparison IC50_Data->Comparison

References

Erythromycin Antibody Cross-Reactivity: A Comparative Analysis with Anhydroerythromycin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate immunoassay development and reliable drug monitoring. This guide provides a comparative analysis of the cross-reactivity of erythromycin antibodies with its major degradation product, Anhydroerythromycin A.

Erythromycin, a widely used macrolide antibiotic, undergoes degradation in acidic conditions, such as in the stomach, to form this compound.[1][2] This conversion involves a complex internal rearrangement.[2] Given the structural similarity between the parent drug and its degradation product, the potential for cross-reactivity of anti-erythromycin antibodies with this compound is a significant consideration in the development of specific immunoassays for erythromycin.

Structural Comparison: Erythromycin vs. This compound

The structural similarity between erythromycin and this compound is the primary basis for potential antibody cross-reactivity. The core macrolide ring and the attached desosamine sugar, key epitopes for antibody recognition, are largely conserved. The main structural difference lies in the intramolecular cyclization that occurs in the formation of this compound.

G Structural Relationship of Erythromycin and this compound Erythromycin Erythromycin A Acid Acidic Conditions (e.g., Stomach Acid) Erythromycin->Acid Exposure to Anhydroerythromycin This compound Process Intramolecular Cyclization Acid->Process Catalyzes Process->Anhydroerythromycin Forms

Caption: Formation of this compound from Erythromycin A under acidic conditions.

Immunoassay Cross-Reactivity Data

While specific data for this compound is lacking, commercially available erythromycin ELISA kits provide cross-reactivity data for other related compounds. This data offers a baseline for understanding the specificity of the antibodies used in these assays.

CompoundCross-Reactivity (%)
Erythromycin100
Erythromycin ethylsuccinate12
Tylosin0
Spiramycin0

Note: The cross-reactivity data presented above is sourced from a commercially available erythromycin ELISA kit and may vary between different antibody clones and assay formats.

The lack of published cross-reactivity data for this compound from commercial kit manufacturers and in the scientific literature represents a significant knowledge gap for researchers developing highly specific assays for erythromycin.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is the standard method for determining the cross-reactivity of an antibody with related compounds. The following is a generalized protocol.

Objective: To determine the percentage of cross-reactivity of an anti-erythromycin antibody with this compound.

Materials:

  • Microtiter plate pre-coated with erythromycin-protein conjugate

  • Anti-erythromycin antibody

  • Erythromycin standards of known concentrations

  • This compound standards of known concentrations

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Preparation of Standards: Prepare a series of dilutions for both erythromycin and this compound in an appropriate buffer.

  • Competition: Add the standards (erythromycin or this compound) and a fixed concentration of the anti-erythromycin antibody to the wells of the microtiter plate. Incubate to allow competition for binding to the coated antigen.

  • Washing: Wash the plate to remove unbound antibodies and antigens.

  • Addition of Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate. This antibody will bind to the primary antibody that is bound to the plate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution and incubate in the dark. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot a standard curve for erythromycin (absorbance vs. concentration).

    • Determine the concentration of erythromycin that causes 50% inhibition of binding (IC50).

    • Plot a standard curve for this compound.

    • Determine the concentration of this compound that causes 50% inhibition of binding (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Erythromycin / IC50 of this compound) x 100

G Competitive ELISA Workflow for Cross-Reactivity cluster_0 Preparation cluster_1 Assay Steps cluster_2 Data Analysis A Prepare Erythromycin and This compound Standards B Add Standards and Anti-Erythromycin Ab to Coated Plate (Competition) A->B C Wash Plate B->C D Add Enzyme-Conjugated Secondary Antibody C->D E Wash Plate D->E F Add Substrate E->F G Add Stop Solution F->G H Read Absorbance G->H I Generate Standard Curves H->I J Calculate IC50 Values I->J K Calculate % Cross-Reactivity J->K

References

Comparative Analysis of CYP3A4 Inhibition: Anhydroerythromycin A vs. Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the inhibitory effects of Anhydroerythromycin A and the potent antifungal agent Ketoconazole on Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.

This guide provides a detailed comparison of the inhibitory profiles of this compound, a degradation product of the antibiotic erythromycin, and Ketoconazole, a well-established strong inhibitor of CYP3A4. Understanding the nuances of their interaction with this key enzyme is paramount for researchers and professionals in drug development to anticipate and mitigate potential drug-drug interactions.

Quantitative Comparison of Inhibitory Potency

Below is a summary of the inhibitory data for Ketoconazole against CYP3A4, derived from various in vitro studies.

InhibitorSubstrateSystemIC50 (µM)Ki (µM)Inhibition Type
Ketoconazole TestosteroneHuman Liver Microsomes-0.27-
Ketoconazole MidazolamHuman Liver Microsomes-2.28-
Ketoconazole CyclophosphamideHuman Liver Microsomes0.6180.0612 - 0.1890Noncompetitive/Anticompetitive
Ketoconazole AlprazolamRecombinant CYP3A40.03 (2S,4R enantiomer)--
Ketoconazole QuinineRecombinant CYP3A40.04 (2S,4S enantiomer)--

Mechanisms of Inhibition

Ketoconazole is recognized as a potent reversible inhibitor of CYP3A4. Its mechanism is complex and has been described as a mixed type of inhibition, exhibiting both competitive and non-competitive components. The imidazole ring of ketoconazole is crucial for its inhibitory activity, as it directly coordinates with the heme iron of the cytochrome P450 enzyme, thereby blocking the binding and metabolism of other substrates.

This compound , as a metabolite of erythromycin, is associated with the mechanism-based inhibition characteristic of its parent compound. Erythromycin undergoes N-demethylation by CYP3A4 to form a nitrosoalkane metabolite. This reactive metabolite can then form a stable, inactive complex with the heme iron of the enzyme, leading to its irreversible inactivation. While direct evidence for this compound's mechanism is scarce, its prolonged presence in the body suggests it may contribute to the overall mechanism-based inactivation observed with erythromycin administration[1].

Experimental Protocols

The determination of CYP3A4 inhibition parameters is crucial for characterizing the drug interaction potential of new chemical entities. Below is a generalized protocol for an in vitro CYP3A4 inhibition assay using human liver microsomes.

Objective: To determine the IC50 and Ki of a test compound (e.g., this compound, Ketoconazole) for CYP3A4-mediated metabolism.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP3A4 probe substrate (e.g., testosterone, midazolam)

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Pre-incubation (for mechanism-based inhibitors): The test compound or positive control is pre-incubated with HLMs and the NADPH regenerating system for a defined period to allow for metabolic activation and potential enzyme inactivation.

  • Incubation: The CYP3A4 probe substrate is added to the pre-incubation mixture to initiate the metabolic reaction.

  • Quenching: The reaction is stopped at a specific time point by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the metabolite of the probe substrate is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of metabolite formation is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. Ki values are determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).

Comparative Inhibition Pathway

The following diagram illustrates the distinct inhibitory mechanisms of Ketoconazole and the proposed mechanism for this compound, stemming from its parent compound, Erythromycin.

G cluster_0 CYP3A4 Inhibition Pathways Ketoconazole Ketoconazole Inactive_Complex_K Reversible Inactive Complex Ketoconazole->Inactive_Complex_K Direct Binding (Reversible) CYP3A4_active_K Active CYP3A4 CYP3A4_active_K->Inactive_Complex_K Erythromycin Erythromycin Anhydroerythromycin_A This compound (Metabolite) Erythromycin->Anhydroerythromycin_A Metabolism Nitrosoalkane Reactive Nitrosoalkane Metabolite Anhydroerythromycin_A->Nitrosoalkane CYP3A4-mediated Metabolism CYP3A4_active_E Active CYP3A4 Inactive_Complex_E Irreversible Inactive Complex CYP3A4_active_E->Inactive_Complex_E Nitrosoalkane->Inactive_Complex_E Covalent Binding (Irreversible)

References

Unveiling the Bioactivity of Anhydroerythromycin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Anhydroerythromycin A is formed from erythromycin A under acidic conditions and exhibits negligible antibacterial action.[1][2] However, it is a potent agonist of the motilin receptor, which stimulates contractions in the gastrointestinal tract.[3][4][5] The stereochemistry at the C-9 position is a defining feature of this compound, with the naturally occurring and studied form being the 9R-stereoisomer.[1][2]

Comparative Biological Activity: Motilin Receptor Agonism

Due to the absence of direct comparative studies on the stereoisomers of this compound, this guide presents a comparison between Erythromycin A (EMA) and its anhydro-derivative, 8,9-anhydro-EMA-6,9-hemiketal (EM201), a compound structurally related to this compound. The data highlights the significant impact of the anhydro modification on motilin receptor agonist activity.

CompoundEC50 (M) for ContractionIC50 (M) for Motilin DisplacementReference
8,9-anhydro-EMA-6,9-hemiketal (EM201)5.0 x 10⁻⁸1.0 x 10⁻⁸[3]
Erythromycin A (EMA)2.0 x 10⁻⁶1.3 x 10⁻⁷[3]
Erythromycin A N-oxide1.0 x 10⁻⁴4.0 x 10⁻⁶[3]

The data clearly indicates that the anhydro-derivative, EM201, is significantly more potent than the parent compound, Erythromycin A, in both inducing smooth muscle contraction and displacing motilin from its receptor.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activity of motilin receptor agonists.

In Vitro Smooth Muscle Contraction Assay

This assay measures the contractile response of isolated intestinal smooth muscle strips to a test compound.

  • Tissue Preparation: New Zealand White rabbits are euthanized, and a segment of the duodenum is excised and placed in Krebs-Ringer bicarbonate buffer. The longitudinal muscle layer with the myenteric plexus attached is separated.[3]

  • Experimental Setup: Muscle strips (approximately 1 cm long) are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The strips are connected to isometric force transducers to record contractile activity.[2][3]

  • Procedure: After an equilibration period, a supramaximal dose of a standard contractile agent like acetylcholine is added to determine the maximum response. Following washout and return to baseline, cumulative concentrations of the test compound (e.g., this compound stereoisomers) are added to the organ bath, and the contractile response is recorded.[3]

  • Data Analysis: The contractile response to the test compound is expressed as a percentage of the maximum response to acetylcholine. The EC50 value, the concentration that produces 50% of the maximal response, is then calculated.[3]

Radioligand Binding Assay

This assay determines the affinity of a test compound for the motilin receptor by measuring its ability to displace a radiolabeled motilin analog.

  • Membrane Preparation: A crude membrane fraction is prepared from the smooth muscle of the rabbit duodenum. The tissue is homogenized in a buffer solution and centrifuged to pellet the membranes containing the motilin receptors.[3]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled motilin analog (e.g., ¹²⁵I-labeled motilin) and varying concentrations of the test compound.[3]

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.[3]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled motilin is determined and expressed as the IC50 value.[3]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in the biological activity of this compound and its derivatives, the following diagrams illustrate the motilin receptor signaling pathway and a typical experimental workflow.

motilin_signaling_pathway cluster_cell Smooth Muscle Cell Motilin_Agonist This compound (or other agonist) Motilin_Receptor Motilin Receptor (MTLR) Motilin_Agonist->Motilin_Receptor Binds to Gq_protein Gq Protein Motilin_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ion Ca²⁺ ER->Ca_ion Releases Contraction Muscle Contraction Ca_ion->Contraction Initiates

Caption: Motilin Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_binding Receptor Binding Assay Tissue_Isolation 1. Isolate Duodenal Smooth Muscle Strip_Preparation 2. Prepare Muscle Strips Tissue_Isolation->Strip_Preparation Organ_Bath 3. Mount in Organ Bath Strip_Preparation->Organ_Bath Stimulation 4. Add Test Compound (this compound Stereoisomer) Organ_Bath->Stimulation Data_Recording 5. Record Contractile Force Stimulation->Data_Recording Data_Analysis 6. Calculate EC50 Value Data_Recording->Data_Analysis Membrane_Prep 1. Prepare Smooth Muscle Membranes Incubation 2. Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Radioligand Incubation->Filtration Counting 4. Measure Radioactivity Filtration->Counting Binding_Analysis 5. Calculate IC50 Value Counting->Binding_Analysis

Caption: Experimental Workflow for Motilin Agonist Assays.

References

A Comparative Guide to Anhydroerythromycin A Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development and research, the quality and reliability of analytical standards are paramount. Anhydroerythromycin A, a key degradation product of the macrolide antibiotic Erythromycin A, serves as a critical reference material in stability studies and impurity profiling. This guide provides a comprehensive comparison of this compound analytical standards from various suppliers, supported by experimental data and detailed analytical protocols to aid in the selection of the most suitable material for your laboratory's needs.

Supplier and Product Overview

This compound analytical standards are available from several reputable suppliers. The following table summarizes the key specifications as provided by each supplier for their respective products. It is important to note that while suppliers provide a certificate of analysis (CoA) with each batch, the detailed results of these analyses are not always publicly available. Researchers are encouraged to request a copy of the CoA for the specific lot they intend to purchase.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular WeightStated PurityStorage Conditions
LGC Standards TRC-A63895023893-13-2C₃₇H₆₅NO₁₂715.91 g/mol >95% (HPLC)-20°C
Sigma-Aldrich 1944823893-13-2C₃₇H₆₅NO₁₂715.91 g/mol ≥95.0% (TLC)-20°C
Bioaustralis BIA-A134823893-13-2C₃₇H₆₅NO₁₂715.9 g/mol >95% by HPLC-20°C
MedChemExpress HY-11401323893-13-2C₃₇H₆₅NO₁₂715.91 g/mol >98%Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)

Experimental Comparison of Analytical Standards

A comprehensive evaluation of analytical standards involves the assessment of purity, identity, and concentration. Below are detailed protocols for key experiments that can be performed to compare this compound standards from different suppliers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Purity is a critical attribute of an analytical standard. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of macrolide antibiotics and their derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.02 M potassium phosphate, pH 8.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

The purity of the standard from each supplier should be determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all observed peaks in the chromatogram.

SupplierLot NumberPurity by HPLC-UV (%)
Supplier A[Insert Lot No.][Insert Purity]
Supplier B[Insert Lot No.][Insert Purity]
Supplier C[Insert Lot No.][Insert Purity]
Supplier D[Insert Lot No.][Insert Purity]
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the identity of a compound by providing information about its molecular weight.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-UV method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 10 µg/mL) in a suitable solvent like acetonitrile.

The identity of this compound is confirmed by observing the protonated molecule [M+H]⁺ at m/z 716.5.

SupplierLot NumberObserved [M+H]⁺ (m/z)
Supplier A[Insert Lot No.][Insert m/z]
Supplier B[Insert Lot No.][Insert m/z]
Supplier C[Insert Lot No.][Insert m/z]
Supplier D[Insert Lot No.][Insert m/z]

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing analytical standards, the following workflow diagram has been generated.

G Experimental Workflow for Comparing this compound Standards cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Selection A Obtain this compound Standards from Suppliers A, B, C, D B Review Supplier Documentation (CoA, Product Information Sheet) A->B C Perform Purity Analysis (HPLC-UV) B->C D Confirm Identity (LC-MS) B->D E Verify Concentration (Gravimetric Analysis & Solution Prep) B->E F Tabulate and Compare Quantitative Data C->F D->F E->F G Assess Suitability for Intended Application F->G H Select Optimal Supplier G->H

Workflow for comparing analytical standards.

Logical Framework for Supplier Selection

The selection of an appropriate analytical standard supplier should be based on a logical evaluation of several key factors. The diagram below illustrates the decision-making process.

G Decision Framework for Supplier Selection cluster_criteria Evaluation Criteria cluster_decision Decision Purity Purity & Impurity Profile Decision Select Supplier Purity->Decision Identity Confirmed Identity Identity->Decision Consistency Batch-to-Batch Consistency Consistency->Decision Documentation Quality of Documentation (CoA) Documentation->Decision

Key criteria for selecting a supplier.

Conclusion

The selection of a high-quality this compound analytical standard is crucial for the accuracy and reliability of research and drug development activities. This guide provides a framework for the comparative evaluation of standards from different suppliers. By performing the outlined experimental protocols and considering the key decision-making criteria, researchers can confidently select the most appropriate analytical standard to meet their specific needs. It is always recommended to obtain and review the Certificate of Analysis for the specific lot of interest before making a final purchasing decision.

validation of Anhydroerythromycin A as a biomarker for erythromycin degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of erythromycin is critical for ensuring its therapeutic efficacy and safety. This guide provides a comprehensive comparison of anhydroerythromycin A as a key biomarker for the degradation of erythromycin, supported by experimental data and detailed methodologies.

Erythromycin, a widely used macrolide antibiotic, is known for its instability in acidic environments, such as the stomach. This degradation leads to the formation of various byproducts, with this compound being a primary and well-documented degradant.[1][2] The formation of this particular molecule serves as a reliable indicator of erythromycin degradation, making it a crucial biomarker for stability testing and formulation development.

The Degradation Pathway: From Erythromycin to this compound

Under acidic conditions, erythromycin A undergoes an intramolecular cyclization to form an inactive intermediate, erythromycin A-6,9-hemiketal. This intermediate then dehydrates to yield this compound.[2] This transformation is a key reason for the loss of antibacterial activity of erythromycin when exposed to low pH.

Erythromycin_Degradation Erythromycin_A Erythromycin A Hemiketal Erythromycin A-6,9-hemiketal Erythromycin_A->Hemiketal  Intramolecular  Cyclization (Acid-catalyzed) Anhydroerythromycin_A This compound Hemiketal->Anhydroerythromycin_A  Dehydration

Figure 1. Acid-catalyzed degradation pathway of Erythromycin A.

Comparative Analysis of Erythromycin Degradation Products

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. In a typical study, erythromycin is subjected to various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. High-performance liquid chromatography (HPLC) is the most common technique used to separate and quantify the parent drug and its degradation products.

While various degradation products can be formed, this compound is consistently observed as a major product under acidic conditions. The following table summarizes typical results from a forced degradation study of erythromycin, highlighting the prominence of this compound.

Stress ConditionErythromycin A (%)This compound (%)Other Degradation Products (%)
0.1 M HCl (60°C, 30 min)453520
0.1 M NaOH (60°C, 30 min)70< 129
3% H₂O₂ (Room Temp, 24h)85< 114
Heat (70°C, 48h)9226

Table 1. Comparative analysis of erythromycin A and its degradation products under various stress conditions. Data is representative of typical forced degradation studies.

Alternative Biomarkers and Methods

While this compound is a primary biomarker for acidic degradation, other degradation products can be important indicators under different stress conditions. For instance, under basic or oxidative stress, different degradation pathways may dominate, leading to the formation of other byproducts.[3]

Erythromycin A enol ether is another degradation product that can form in equilibrium with erythromycin A under acidic conditions.[4] However, this compound is generally considered the more definitive marker of irreversible degradation.

Stability-indicating HPLC methods are the gold standard for assessing erythromycin stability. These methods are validated to demonstrate specificity, meaning they can accurately measure the concentration of erythromycin A in the presence of its degradation products, excipients, and other potential impurities.[3][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Erythromycin

This protocol outlines a typical procedure for conducting a forced degradation study on an erythromycin drug substance.

Objective: To generate potential degradation products of erythromycin under various stress conditions and to assess the suitability of an analytical method for their separation and quantification.

Materials:

  • Erythromycin A reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of erythromycin A in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 30 minutes. Neutralize the solution with an appropriate amount of NaOH.

  • Base Hydrolysis: Dissolve erythromycin A in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 30 minutes. Neutralize with an appropriate amount of HCl.

  • Oxidative Degradation: Dissolve erythromycin A in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid erythromycin A in an oven at 70°C for 48 hours. Dissolve the stressed sample in a suitable solvent (e.g., methanol/water) for analysis.

  • Control Sample: Prepare a solution of erythromycin A in the mobile phase at the same concentration as the stressed samples and keep it under normal storage conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a representative HPLC method for the separation and quantification of erythromycin A and this compound.

Objective: To determine the concentration of this compound in a sample of degraded erythromycin.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dilute the sample from the forced degradation study (Protocol 1) with the mobile phase to a suitable concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for Biomarker Validation

The validation of this compound as a biomarker for erythromycin degradation follows a logical workflow, from initial stress testing to the development and validation of a quantitative analytical method.

Biomarker_Validation_Workflow cluster_Stress Stress Testing cluster_Method Method Development & Validation cluster_Quantification Biomarker Quantification Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal) Identify_Degradants Identify Major Degradants (e.g., HPLC-MS) Forced_Degradation->Identify_Degradants Develop_HPLC Develop Stability-Indicating HPLC Method Identify_Degradants->Develop_HPLC Validate_Method Validate Method (Specificity, Linearity, Accuracy, Precision) Develop_HPLC->Validate_Method Quantify_Biomarker Quantify this compound in Stressed Samples Validate_Method->Quantify_Biomarker

Figure 2. Workflow for the validation of this compound.

Conclusion

This compound is a well-established and reliable biomarker for the acidic degradation of erythromycin. Its formation is a direct consequence of the inherent instability of the erythromycin molecule in low pH environments. The use of stability-indicating HPLC methods allows for the accurate quantification of this compound, providing crucial data for the development of stable erythromycin formulations. By monitoring the levels of this key degradation product, researchers and drug development professionals can ensure the quality, efficacy, and safety of erythromycin-containing medicines.

References

Safety Operating Guide

Navigating the Disposal of Anhydroerythromycin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Anhydroerythromycin A, a degradation product of the macrolide antibiotic erythromycin, is a critical component of laboratory safety and environmental responsibility.[1][2] For researchers, scientists, and drug development professionals, understanding the appropriate disposal procedures is essential to ensure compliance with regulations and to minimize environmental impact. This guide provides a comprehensive overview of the recommended disposal plan for this compound, grounded in established protocols for pharmaceutical waste management.

Immediate Safety and Disposal Procedures

Given the absence of specific disposal guidelines for this compound, a conservative approach based on the management of general pharmaceutical and chemical waste is recommended. This compound is intended for professional manufacturing and research laboratory use only.[3]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as chemical waste.

    • Do not mix this compound waste with general laboratory trash or biohazardous waste.

    • Segregate solid waste from liquid waste.

  • Containerization and Labeling:

    • Place solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste in a compatible, sealed, and labeled waste container. The label should clearly state "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.

    • Ensure all containers are in good condition and compatible with the waste they contain.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional guidelines for satellite accumulation of hazardous waste.

  • Disposal:

    • Do not dispose of this compound down the drain. [4][5] Sewer disposal of pharmaceutical waste is broadly discouraged and, for certain hazardous wastes, prohibited by regulations like the EPA's Subpart P.[4][6]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The most common and recommended method for pharmaceutical waste disposal is high-temperature incineration at a permitted facility.[4][7]

  • Spill Management:

    • In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

    • For solid spills, carefully sweep up the material to avoid dust generation and place it in a labeled hazardous waste container.[8]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.

    • Clean the spill area with an appropriate solvent and decontaminate.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by federal and state regulations. The primary federal agencies involved are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Regulatory Body Key Regulations and Requirements Relevance to this compound Disposal
EPA Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from generation to disposal.[4][7] Subpart P: Specific management standards for hazardous waste pharmaceuticals from healthcare facilities, including a ban on sewering.[4][6]While this compound is not specifically listed as a hazardous waste, it is prudent to manage it as such in a research setting. The principles of RCRA, such as proper identification, containerization, and disposal through licensed facilities, should be followed.
DEA Controlled Substances Act: Regulates the disposal of controlled substances to prevent diversion.[5]This compound is not a controlled substance, so DEA regulations regarding its disposal do not apply.

State regulations can be more stringent than federal rules, so it is crucial to consult with your institution's EHS office for guidance on local requirements.[5][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 On-Site Management cluster_3 Disposal Pathway gen This compound Waste Generated (Solid or Liquid) char Characterize as Chemical Waste gen->char seg Segregate Solid & Liquid Waste char->seg cont Place in Labeled, Sealed Hazardous Waste Containers seg->cont store Store in Designated Satellite Accumulation Area cont->store ehs Contact Institutional EHS for Pickup store->ehs incin Transport to Licensed Facility for High-Temperature Incineration ehs->incin

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.